(R)-AR-13503
Beschreibung
Eigenschaften
CAS-Nummer |
1254032-16-0 |
|---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide |
InChI |
InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1 |
InChI-Schlüssel |
LTXBFJFJUIJOQE-GOSISDBHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CO)[C@@H](CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Kanonische SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AR-13503; AR 13503; AR13503; AR-11324 metabolite; AR 11324 metabolite; AR11324 metabolite; Netarsudil metabolite |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(R)-AR-13503: A Technical Guide to its Mechanism of Action in Retinal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AR-13503, the active metabolite of Netarsudil, is a potent dual inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC). This technical guide provides an in-depth overview of the mechanism of action of this compound in retinal cells, with a focus on its therapeutic potential in various retinal pathologies, including neovascular age-related macular degeneration (nAMD), diabetic macular edema (DME), and proliferative diabetic retinopathy. This compound is currently under investigation in clinical trials as a sustained-release intravitreal implant.[1][2][3]
Core Mechanism of Action: ROCK and PKC Inhibition
This compound exerts its effects on retinal cells primarily through the inhibition of two key signaling molecules: ROCK1/2 and PKC.
Rho Kinase (ROCK) Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cellular processes such as cell shape, adhesion, migration, and proliferation. In retinal cells, upregulation of this pathway is implicated in pathological angiogenesis, breakdown of the blood-retinal barrier, and neuronal damage. This compound, by inhibiting ROCK, counteracts these detrimental effects.
The inhibition of ROCK by this compound leads to the modulation of downstream effectors, including Myosin Light Chain (MLC) and LIM kinase (LIMK). This results in a cascade of events that collectively contribute to its therapeutic efficacy.
Protein Kinase C (PKC) Signaling Pathway
PKC represents a family of serine/threonine kinases that are involved in a multitude of cellular signaling pathways, including those related to vascular permeability and inflammation. Various PKC isoforms, such as α, β, δ, ε, ζ, θ, and λ, are expressed in different retinal cell types, including bipolar cells, amacrine cells, horizontal cells, Müller cells, and retinal ganglion cells.[4][5][6][7] The PKCβ isoform, in particular, has been implicated in the pathogenesis of diabetic retinopathy.[6][8] The inhibitory action of this compound on PKC contributes to its anti-angiogenic and barrier-protective properties.
Key Cellular Effects in the Retina
The dual inhibition of ROCK and PKC by this compound translates into several key cellular effects that are beneficial in the context of retinal diseases:
-
Anti-Angiogenesis: this compound has been shown to inhibit the formation of new blood vessels, a hallmark of diseases like nAMD and proliferative diabetic retinopathy.[9][10]
-
Preservation of the Blood-Retinal Barrier: The compound enhances the barrier function of the retinal pigment epithelium (RPE), reducing vascular leakage associated with DME.[9][10]
-
Neuroprotection: this compound has demonstrated neuroprotective effects on photoreceptors and retinal ganglion cells, suggesting its potential in mitigating neuronal damage in various retinal conditions.[9][11][12][13][14]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from various experimental studies.
| Parameter | Value | Cell/Model System | Reference |
| In Vitro Efficacy | |||
| IC50 (HUVEC Tube Formation) | 21 nM | Human Umbilical Vein Endothelial Cells | [9][10][15] |
| TER Increase (at 400 nM) | 200% | Primary Porcine Retinal Pigment Epithelium | [10] |
| In Vivo / Ex Vivo Efficacy | |||
| Reduction in Rod Spherule Retraction (0.5 µM, subretinal) | 63.8% | Porcine Retinal Detachment Model | [11][12][13] |
| Reduction in Synaptic Disjunction (0.5 µM, intravitreal) | 40.2% | Porcine Retinal Detachment Model | [11] |
| Reduction in Neovascularization (1.25 mg/kg/day, i.p.) | ~55% (monotherapy) | Mouse Oxygen-Induced Retinopathy | [9] |
| Reduction in Neovascularization (1.25 mg/kg/day, i.p.) | ~75% (with aflibercept) | Mouse Oxygen-Induced Retinopathy | [9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Retinal Pigment Epithelium (RPE) Permeability Assay
This assay assesses the ability of this compound to enhance the barrier function of the RPE, a critical component of the outer blood-retinal barrier.
-
Cell Culture: Primary porcine RPE cells are cultured on transwell inserts until a confluent monolayer with high transepithelial electrical resistance (TER) is established (typically ~800 Ohm.cm²).[10]
-
Treatment: The RPE monolayers are treated with varying concentrations of this compound.
-
TER Measurement: TER is measured at specified time points using a voltohmmeter. An increase in TER indicates an enhancement of the barrier function.
-
Data Analysis: The change in TER relative to a vehicle control is calculated to determine the effect of this compound.
Mouse Oxygen-Induced Retinopathy (OIR) Model
This in vivo model is used to evaluate the anti-angiogenic potential of this compound in a setting that mimics proliferative retinopathies.
-
Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen) for 5 days (until P12).[16][17] This leads to vaso-obliteration in the central retina.
-
Return to Normoxia: At P12, the mice are returned to room air, which induces retinal hypoxia and subsequent neovascularization.
-
Drug Administration: this compound is administered, typically via intraperitoneal or intravitreal injection, at a specified dose and frequency.[9][16] For intravitreal injections in pups, a 33-34G needle is used to inject a small volume (0.5-1.0 µL) posterior to the limbus.[16][18]
-
Quantification of Neovascularization: At a predetermined endpoint (e.g., P17), the mice are euthanized, and their retinas are dissected, flat-mounted, and stained (e.g., with isolectin B4) to visualize the vasculature. The areas of neovascularization are then quantified using imaging software.[17][19][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.
Caption: this compound inhibits ROCK, leading to decreased phosphorylation of MLC and activation of cofilin, ultimately reducing actin stress fiber formation.
Caption: Workflow for assessing RPE barrier function using transepithelial electrical resistance (TER).
Caption: Experimental workflow for the mouse oxygen-induced retinopathy (OIR) model.
Conclusion
This compound is a promising therapeutic agent for a range of retinal diseases, owing to its dual inhibitory activity against ROCK and PKC. Its multifaceted mechanism of action, encompassing anti-angiogenic, barrier-protective, and neuroprotective effects, positions it as a valuable candidate for further development, particularly in a sustained-release formulation for intravitreal delivery. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action in retinal cells, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat vision-threatening retinal pathologies.
References
- 1. Novel therapies for proliferative retinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The occurrence of protein kinase C theta and lambda isoforms in retina of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of protein kinase C isoforms in the cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C in porcine retinal arteries and neuroretina following retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C subtypes and retinal ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ROCK inhibition reduces morphological and functional damage to rod synapses after retinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. d-nb.info [d-nb.info]
- 14. Injury to Cone Synapses by Retinal Detachment: Differences from Rod Synapses and Protection by ROCK Inhibition [mdpi.com]
- 15. Portico [access.portico.org]
- 16. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 17. JCI Insight - Progenitor cell combination normalizes retinal vascular development in the oxygen-induced retinopathy (OIR) model [insight.jci.org]
- 18. Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of intravitreal captopril on oxygen-induced retinopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of (R)-AR-13503: A Technical Overview for Researchers
(R)-AR-13503, the active metabolite of netarsudil, is a potent inhibitor of both Rho kinase (ROCK) and protein kinase C (PKC), positioning it as a promising therapeutic agent for a range of ocular diseases.[1][2] This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical development. It is intended for researchers, scientists, and drug development professionals interested in this novel multi-kinase inhibitor.
Mechanism of Action
This compound exerts its therapeutic effects by targeting two key signaling pathways involved in the pathogenesis of several eye diseases: the Rho kinase (ROCK) and protein kinase C (PKC) pathways.[1][3] The ROCK pathway is a critical regulator of cellular processes such as contraction, adhesion, migration, and proliferation.[1] In the eye, inhibition of ROCK is known to increase aqueous humor outflow, thereby reducing intraocular pressure (IOP), a major risk factor for glaucoma.[4][5] Furthermore, the ROCK pathway is implicated in pathological angiogenesis and vascular permeability, key features of diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD).[1][6]
By also inhibiting PKC, this compound may offer additional therapeutic benefits. PKC is involved in various signaling cascades that control cell growth, differentiation, and apoptosis. In the context of retinal diseases, PKC activation has been linked to increased vascular permeability and inflammation.[2] The dual inhibition of ROCK and PKC by this compound suggests a multi-faceted approach to treating complex ocular conditions.[1][3]
Preclinical Data and Therapeutic Applications
Preclinical studies have demonstrated the potential of this compound in various models of ocular disease, highlighting its anti-angiogenic, anti-fibrotic, and barrier-protective properties.[1][7][8]
Retinal Diseases: nAMD and DME
In vitro and ex vivo studies have shown that this compound can inhibit angiogenesis and enhance the barrier function of the retinal pigment epithelium (RPE).[9] These findings are particularly relevant for the treatment of nAMD and DME, which are characterized by abnormal blood vessel growth and leakage.[1][9] Preclinical evidence suggests that this compound could be used as a monotherapy or in combination with existing anti-VEGF therapies to improve patient outcomes.[7][10]
Glaucoma and Ocular Hypertension
As the active metabolite of the FDA-approved glaucoma drug netarsudil (Rhopressa®), this compound has a well-established role in lowering IOP.[1][4] Netarsudil is metabolized by esterases in the eye to form this compound, which then acts on the trabecular meshwork to increase aqueous humor outflow.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Assay | Model | Parameter | Value | Reference |
| HUVEC Tube Formation | In Vitro | IC50 | 21 nM | [9] |
| RPE Permeability | In Vitro (Primary Porcine RPEs) | TER Increase (at 400 nM) | 200% | [9] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Finding | Reference |
| Mouse | Oxygen-Induced Retinopathy | 1.25 mg/kg, i.p., once daily for 5 days | Significant inhibition of neovascularization | [11] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HUVEC Tube Formation Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate growth medium.
-
Assay Principle: This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the initial stages of angiogenesis.
-
Procedure: HUVECs were plated on a layer of Matrigel®, a basement membrane extract. The cells were then treated with various concentrations of this compound and incubated overnight.
-
Quantification: The formation of capillary-like structures was visualized and quantified by measuring parameters such as total tube length or the number of branch points. The IC50 value, representing the concentration of this compound that inhibits tube formation by 50%, was then calculated.[9]
Choroidal Explant Angiogenesis Sprouting Assay
-
Tissue Source: Choroidal punches were isolated from C57BL/6J mice.
-
Assay Principle: This ex vivo assay evaluates the sprouting of new blood vessels from a piece of choroidal tissue.
-
Procedure: The choroidal explants were cultured in Matrigel® with endothelium growth medium. The explants were then treated with various concentrations of this compound for 5 days.
-
Quantification: Choroidal angiogenesis was quantified by measuring the area of the choroidal sprouting from the explant.[9]
RPE Permeability Assay
-
Cell Culture: Primary porcine retinal pigment epithelium (RPE) cells were cultured on transwell inserts.
-
Assay Principle: This assay measures the integrity of the RPE barrier by assessing its resistance to the passage of ions, measured as transepithelial resistance (TER).
-
Procedure: RPE cells were grown to form a polarized monolayer with high TER. These monolayers were then treated with various concentrations of this compound.
-
Quantification: TER was measured using an epithelial volt-ohm meter. An increase in TER indicates an enhancement of the RPE barrier function.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental assays.
Caption: ROCK Signaling Pathway and Inhibition by this compound.
Caption: PKC Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for Preclinical Evaluation.
Clinical Development and Future Directions
This compound is currently under investigation in clinical trials for the treatment of nAMD and DME, formulated as a sustained-release intravitreal implant.[7][12][13] This implant is designed to deliver the drug directly to the back of the eye over an extended period, potentially reducing the treatment burden associated with frequent intravitreal injections.[7][8] The first-in-human clinical trial (NCT03835884) is a multi-arm study evaluating the safety and preliminary efficacy of the this compound implant as both a monotherapy and in combination with aflibercept, a standard-of-care VEGF inhibitor.[7][12]
The unique dual-inhibitory mechanism of this compound, combined with a novel sustained-release delivery system, holds significant promise for advancing the treatment of complex retinal diseases and glaucoma. Further clinical investigation will be crucial to fully elucidate its therapeutic potential and establish its role in the clinical management of these conditions.
References
- 1. Rho Kinase Inhibitors for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 2. abmole.com [abmole.com]
- 3. AR 13503 - AdisInsight [adisinsight.springer.com]
- 4. Rho kinase inhibitor for primary open‐angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aerie Pharmaceuticals Initiates First-in-Human Clinical Trial of AR-13503 Sustained Release Intravitreal Implant in Patients with Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema - BioSpace [biospace.com]
- 8. | BioWorld [bioworld.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. studyscavenger.com [studyscavenger.com]
- 13. A Study Assessing AR-13503 Implant in Subjects With nAMD or DME [clinicaltrials.stanford.edu]
(R)-AR-13503: A Dual ROCK and PKC Inhibitor for Retinal Diseases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AR-13503 is a potent small molecule inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC). It is the active metabolite of Netarsudil (formerly AR-13324), a topical medication approved for the treatment of glaucoma.[1] Emerging preclinical and clinical research has highlighted the therapeutic potential of this compound in retinal diseases characterized by pathological angiogenesis and increased vascular permeability, such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its therapeutic effects through the dual inhibition of two key signaling kinases: ROCK and PKC. Both kinases are implicated in cellular processes that contribute to the pathogenesis of nAMD and DME, including angiogenesis, vascular permeability, and fibrosis.[2][4][5] By targeting these pathways, this compound offers a multi-faceted approach to treating these complex retinal diseases.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the known quantitative inhibitory activity of this compound against its primary targets.
| Target | Inhibition Constant (Ki) | Reference |
| ROCK1 | 0.2 nM | [6] |
| ROCK2 | 0.2 nM | [6] |
| PKA | 1 nM | [6] |
| PKC (general) | 27 nM | [6] |
| Assay | IC50 Value | Cell Type | Reference |
| HUVEC Tube Formation | 21 nM | HUVEC | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological effects of this compound.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory potency of this compound against ROCK and PKC isoforms.
Methodology:
A common method for assessing ROCK activity is an enzyme-linked immunosorbent assay (ELISA)-based format that measures the phosphorylation of a specific substrate.
-
Plate Preparation: A 96-well microtiter plate is pre-coated with a recombinant substrate for ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Kinase Reaction:
-
Recombinant active ROCK1 or ROCK2 enzyme is added to the wells.
-
This compound is added at various concentrations.
-
The kinase reaction is initiated by the addition of an ATP solution.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
The wells are washed to remove the kinase reaction components.
-
A primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1) is added and incubated.
-
Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
A chromogenic substrate for HRP (e.g., TMB) is added, and the colorimetric change is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined from this data using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
Objective: To assess the anti-angiogenic potential of this compound in vitro.
Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel®, and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a serum-reduced medium.
-
Treatment: this compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor) are also included.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-18 hours, allowing for the formation of capillary-like structures (tubes).
-
Visualization and Quantification: The formation of tube networks is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software. The IC50 value is the concentration of this compound that causes a 50% reduction in tube formation compared to the vehicle control.[7]
Ex Vivo Choroidal Sprouting Assay
Objective: To evaluate the effect of this compound on angiogenesis in a more physiologically relevant ex vivo model.
Methodology:
-
Choroid Explant Isolation:
-
Eyes are enucleated from mice (e.g., C57BL/6J).
-
The anterior segment, lens, and retina are removed to isolate the posterior eyecup.
-
The choroid-RPE-sclera complex is carefully dissected, and small pieces of the choroid are isolated.
-
-
Culture:
-
The choroidal explants are embedded in a basement membrane matrix (e.g., Matrigel®) in a multi-well culture plate.
-
The explants are cultured in an endothelial cell growth medium.
-
-
Treatment: this compound is added to the culture medium at different concentrations.
-
Incubation: The explants are incubated for several days (e.g., 5-7 days), with media and treatment being refreshed periodically.
-
Analysis: The area of sprouting microvessels from the choroidal explants is imaged and quantified over time using microscopy and image analysis software. A dose-dependent reduction in the sprouting area indicates an anti-angiogenic effect.[7]
Retinal Pigment Epithelium (RPE) Permeability Assay
Objective: To assess the effect of this compound on the barrier function of the RPE.
Methodology:
-
Cell Culture: Primary porcine RPE cells or a human RPE cell line (e.g., ARPE-19) are cultured on semi-permeable transwell inserts until a confluent and polarized monolayer is formed.
-
Transepithelial Electrical Resistance (TER) Measurement:
-
The barrier integrity of the RPE monolayer is assessed by measuring the TER using a voltohmmeter with "chopstick" electrodes.
-
One electrode is placed in the apical (upper) chamber of the transwell, and the other in the basolateral (lower) chamber.
-
The electrical resistance across the cell monolayer is measured. Higher TER values indicate a more intact barrier.
-
-
Treatment: Once a stable and high TER is established, this compound is added to the culture medium at various concentrations.
-
Analysis: TER is measured at different time points after treatment. An increase in TER in the presence of this compound indicates an enhancement of the RPE barrier function.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the workflows of the described experiments.
Caption: ROCK Signaling Pathway Inhibition by this compound.
Caption: PKC Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a promising therapeutic candidate for nAMD and DME due to its dual inhibitory activity against ROCK and PKC. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on this molecule and related pathways. Further investigation into the isoform-specific inhibition of PKC and continued clinical evaluation will be crucial in fully elucidating the therapeutic potential of this compound in retinal diseases.
References
In-Vitro Angiogenesis Studies of (R)-AR-13503: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AR-13503, the active metabolite of Netarsudil (AR-13324), is a potent inhibitor of Rho kinase (ROCK) and Protein Kinase C (PKC).[1][2] Emerging in-vitro research has highlighted its significant anti-angiogenic properties, positioning it as a compound of interest for therapeutic interventions in neovascular diseases. This technical guide provides an in-depth overview of the in-vitro studies investigating the effects of this compound on angiogenesis, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting the ROCK Signaling Pathway
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for tumor growth and is implicated in various ocular diseases.[3][4][5] The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of the cytoskeletal dynamics essential for several stages of angiogenesis, including endothelial cell migration, proliferation, and tube formation.[6][7] Pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), activate the small GTPase RhoA, which in turn activates ROCK.[6][7] ROCK activation leads to the phosphorylation of downstream targets that promote actin-myosin contractility and stress fiber formation, key events in cell motility and morphological changes.[7] this compound exerts its anti-angiogenic effects by inhibiting ROCK, thereby disrupting these fundamental cellular processes.
Caption: Simplified signaling pathway of this compound in angiogenesis.
Quantitative Data Summary
The anti-angiogenic activity of this compound has been quantified in various in-vitro and ex-vivo models. The following tables summarize the key findings.
Table 1: In-Vitro Inhibition of HUVEC Tube Formation
| Compound | Assay | Cell Type | Key Parameter | Value | Reference |
| This compound | Tube Formation Assay | HUVEC | IC50 | 21 nM | [1] |
Table 2: Ex-Vivo Inhibition of Choroidal Angiogenesis
| Compound | Assay | Model | Effect | Reference |
| This compound | Choroidal Sprouting Assay | Mouse Choroidal Explant | Dose-dependent reduction in sprouting area | [1] |
| AR-13154(S) | Choroidal Sprouting Assay | Mouse Choroidal Explant | IC50 ≈ 1µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.
Principle: When plated on a basement membrane extract like Matrigel®, Human Umbilical Vein Endothelial Cells (HUVECs) differentiate and align to form a network of tubes. The extent of this network formation can be quantified and is inhibited by anti-angiogenic compounds.
Methodology:
-
Preparation of Matrigel® Plate: Thaw Matrigel® on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial growth medium. Seed the cells onto the solidified Matrigel® at a density of 1-2 x 10^4 cells per well.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Visualize the tube formation using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Experimental workflow for the HUVEC tube formation assay.
Mouse Choroidal Sprouting Assay (Ex-Vivo)
This ex-vivo assay provides a more physiologically relevant model of angiogenesis by using intact tissue explants.
Principle: Choroidal explants from mice, when cultured in a three-dimensional matrix, will sprout new microvessels in the presence of endothelial growth medium. This sprouting can be inhibited by anti-angiogenic compounds.
Methodology:
-
Choroid Isolation: Euthanize C57BL/6J mice and enucleate the eyes. Isolate the choroid-RPE complex under a dissecting microscope.
-
Explant Preparation: Punch out small circular explants from the choroid tissue.
-
Embedding in Matrigel®: Embed the choroidal explants in Matrigel® within a multi-well plate.
-
Culture and Treatment: Add endothelium growth medium to the wells. Treat the explants with various concentrations of this compound.
-
Incubation: Culture the explants for 5-7 days, replacing the medium with fresh medium containing the compound as needed.
-
Quantification: Measure the area of choroidal sprouting extending from the central explant using imaging software.
Caption: Experimental workflow for the mouse choroidal sprouting assay.
Conclusion
The in-vitro and ex-vivo data strongly support the anti-angiogenic activity of this compound. Its potent inhibition of HUVEC tube formation and dose-dependent reduction of choroidal sprouting highlight its potential as a therapeutic agent for diseases characterized by pathological neovascularization. The mechanism of action, through the inhibition of the ROCK signaling pathway, provides a solid rationale for its observed effects on endothelial cell behavior. Further in-vitro studies could explore its impact on other aspects of angiogenesis, such as endothelial cell migration and proliferation, to build a more comprehensive profile of this promising compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
(R)-AR-13503: A Novel Modulator of Retinal Pigment Epithelium Permeability
An In-depth Technical Guide on the Effects of a Dual Rho Kinase/Protein Kinase C Inhibitor on the Outer Blood-Retinal Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of (R)-AR-13503, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC), on the permeability of the retinal pigment epithelium (RPE). The RPE is a critical component of the outer blood-retinal barrier, and its dysfunction is implicated in the pathogenesis of various retinopathies, including diabetic macular edema and age-related macular degeneration.[1][2] this compound, the active metabolite of Netarsudil, has emerged as a promising therapeutic agent due to its ability to enhance the RPE barrier function.[3]
Core Mechanism of Action: Modulation of the Rho/ROCK Signaling Pathway
The integrity of the RPE monolayer is largely dependent on the intricate network of tight junctions between adjacent cells. The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton, which in turn governs the tension and stability of these junctions.[4][5] Overactivation of this pathway can lead to increased actin-myosin-driven contractility, resulting in the disruption of tight junction complexes and a subsequent increase in paracellular permeability.
This compound exerts its effect by directly inhibiting ROCK, a primary effector of the small GTPase RhoA.[4][6] This inhibition leads to a reduction in the phosphorylation of downstream targets such as Myosin Light Chain (MLC), thereby decreasing cytoskeletal tension and promoting the stabilization and maturation of tight junctions. The net effect is a significant enhancement of the RPE barrier function, as evidenced by an increase in transepithelial electrical resistance (TER).
Caption: this compound inhibits ROCK, reducing RPE permeability.
Quantitative Data on RPE Barrier Enhancement
Studies have demonstrated the potent effect of this compound on the barrier function of RPE cells. The primary method for quantifying this effect is the measurement of Transepithelial Electrical Resistance (TER), where a higher TER value indicates a less permeable epithelial layer.[7]
| Compound | Cell Type | Concentration | Change in TER | Reference |
| This compound | Primary Porcine RPE | 400 nM | 200% increase | [1] |
Experimental Protocols
Measurement of Retinal Pigment Epithelium Permeability
The following protocol outlines the key steps for assessing the effect of this compound on RPE permeability using an in vitro model.
1. Cell Culture and Monolayer Formation:
-
Primary porcine RPE cells are cultured on transwell inserts, which are permeable supports that allow for the formation of a polarized cell monolayer with distinct apical and basolateral compartments.[1]
-
The cells are maintained in a polarization-inducing medium until a stable, high transepithelial electrical resistance (TER) is established, typically around 800 Ohm.cm².[1] This process can take approximately two weeks.[1]
2. Compound Treatment:
-
Once a mature RPE monolayer is formed, various concentrations of this compound are added to the culture medium.[1]
3. Transepithelial Electrical Resistance (TER) Measurement:
-
TER is measured using an epithelial voltohmmeter at specified time points following the addition of the compound.[8][9]
-
The resistance of a blank transwell insert (without cells) is subtracted from the measured resistance to obtain the net TER of the cell monolayer.[9]
-
The net TER is then multiplied by the surface area of the transwell insert to express the results in Ohm.cm².[9]
4. Paracellular Permeability Assay (Optional):
-
To further characterize barrier function, the passage of a fluorescently labeled, non-toxic molecule, such as fluorescein isothiocyanate (FITC)-dextran, across the RPE monolayer can be quantified.[10][11]
-
FITC-dextran is added to the apical chamber of the transwell, and its appearance in the basolateral chamber is measured over time using a fluorometer.[8] A decrease in the permeability coefficient for FITC-dextran in the presence of this compound would provide further evidence of barrier enhancement.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Transient rho-associated coiled-coil containing kinase (ROCK) inhibition on human retinal pigment epithelium results in persistent Rho/ROCK downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Acute RhoA/Rho Kinase Inhibition Is Sufficient to Restore Phagocytic Capacity to Retinal Pigment Epithelium Lacking the Engulfment Receptor MerTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Acute RhoA/Rho Kinase Inhibition Is Sufficient to Restore Phagocytic Capacity to Retinal Pigment Epithelium Lacking the Engulfment Receptor MerTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Permeability of retinal pigment epithelium: effects of permeant molecular weight and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (R)-AR-13503: An In-depth Technical Guide
(R)-AR-13503 , the active metabolite of the ophthalmic drug Netarsudil, is a potent small molecule inhibitor of Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC). This technical guide provides a comprehensive overview of its pharmacological properties, drawing from preclinical data to elucidate its mechanism of action, potency, and effects in relevant cellular models of retinal diseases. This document is intended for researchers, scientists, and drug development professionals in the field of ophthalmology and kinase inhibitor research.
Core Pharmacological Attributes
This compound is the product of esterase-mediated hydrolysis of its prodrug, Netarsudil (AR-13324), within the eye.[1] This bioactivation results in a highly potent inhibitor of key signaling pathways implicated in ocular pathologies such as diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD).[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for this compound and its prodrug, Netarsudil.
Table 1: Kinase Inhibition Profile
| Compound | Target | Inhibition Constant (Ki) |
| This compound | ROCK1 | 0.2 nM[4] |
| ROCK2 | 0.2 nM[4] | |
| Netarsudil (AR-13324) | ROCK1 | 1 nM[5] |
| ROCK2 | 1 nM[5] |
Note: Specific inhibition constants for PKC isoforms for this compound are not publicly available in the reviewed literature, though it is consistently characterized as a dual ROCK/PKC inhibitor.
Table 2: In Vitro Functional Activity
| Assay | Cell Type | Endpoint | Result |
| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells | Inhibition of Angiogenesis | IC50: 21 nM[6] |
| Retinal Pigment Epithelium (RPE) Barrier Function | Primary Porcine RPE Cells | Increase in Transepithelial Electrical Resistance (TER) | 200% increase at 400 nM[7] |
Signaling Pathways
This compound exerts its therapeutic effects by modulating the ROCK and PKC signaling pathways, which are crucial regulators of cellular processes involved in angiogenesis and vascular permeability.
ROCK Signaling Pathway
The Rho/ROCK pathway plays a significant role in cell shape, motility, and contraction. In the context of retinal diseases, its inhibition by this compound is expected to counteract pathological processes such as retinal fibrosis and increased vascular permeability.
Caption: ROCK signaling pathway and the inhibitory action of this compound.
PKC Signaling Pathway
The PKC family of kinases is involved in various cellular functions, including cell proliferation, differentiation, and apoptosis. In retinal diseases, PKC activation can contribute to increased vascular permeability and inflammation. This compound's inhibition of PKC is another key mechanism for its therapeutic potential.
Caption: PKC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and the available information from studies involving this compound.
HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.[8][9][10][11][12]
Workflow Diagram:
Caption: Workflow for the HUVEC Tube Formation Assay.
Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel®) and incubated at 37°C for at least 30 minutes to allow for gel formation.
-
Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 70-80% confluency, then harvested and resuspended in a serum-reduced basal medium.
-
Treatment: The HUVEC suspension is treated with various concentrations of this compound or a vehicle control.
-
Seeding: The treated cell suspension is seeded onto the prepared gel matrix.
-
Incubation: The plate is incubated for 4-18 hours at 37°C in a 5% CO2 atmosphere to allow for tube formation.
-
Imaging and Analysis: The formation of capillary-like structures is visualized and captured using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points.
Ex Vivo Choroidal Sprouting Assay
This assay provides a more physiologically relevant model of angiogenesis by using explanted choroidal tissue.[13][14][15][16][17]
Workflow Diagram:
Caption: Workflow for the Ex Vivo Choroidal Sprouting Assay.
Methodology:
-
Tissue Isolation: Eyes are enucleated from C57BL/6J mice, and the choroid-RPE-sclera complex is isolated.
-
Explant Preparation: The tissue is cut into small explants of approximately 1x1 mm.
-
Embedding and Culture: The choroidal explants are embedded in a basement membrane extract (e.g., Matrigel®) in a culture plate. Endothelial growth medium containing various concentrations of this compound or a vehicle control is added.
-
Incubation and Treatment: The explants are incubated for a period of up to 5 days, with the medium and treatment being replenished periodically.
-
Imaging and Quantification: The outgrowth of new microvessels from the explants is monitored and imaged. The area of sprouting is quantified to assess the anti-angiogenic effect of the compound.
Retinal Pigment Epithelium (RPE) Permeability Assay
This assay measures the integrity of the RPE barrier function by determining the transepithelial electrical resistance (TER). An increase in TER indicates an enhancement of the barrier function.[18][19][20][21][22]
Workflow Diagram:
Caption: Workflow for the RPE Permeability (TER) Assay.
Methodology:
-
Cell Culture: Primary porcine RPE cells are seeded on Transwell inserts and cultured for approximately two weeks to allow for the formation of a polarized monolayer with stable, high transepithelial electrical resistance.
-
Treatment: The established RPE monolayers are treated with various concentrations of this compound or a vehicle control.
-
TER Measurement: The TER across the RPE monolayer is measured at specified time points after treatment using a voltmeter.
-
Data Analysis: The change in TER in the treated wells is compared to the vehicle-treated control wells to determine the effect of this compound on RPE barrier function.
Conclusion
This compound is a highly potent, dual inhibitor of ROCK and PKC, demonstrating significant anti-angiogenic and barrier-enhancing properties in preclinical models relevant to retinal diseases. Its low nanomolar potency against ROCK1 and ROCK2, coupled with its functional efficacy in inhibiting endothelial cell tube formation and strengthening the RPE barrier, underscores its potential as a therapeutic agent for DME and nAMD. The sustained-release formulation of this compound currently in clinical development holds promise for a long-acting treatment that could reduce the treatment burden for patients with these chronic, sight-threatening conditions.[3][23] Further investigation into its inhibitory profile against specific PKC isoforms will provide a more complete understanding of its pharmacological mechanism of action.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. AR 13503 - AdisInsight [adisinsight.springer.com]
- 3. Aerie Pharmaceuticals Announces Acceptance of Its Investigational New Drug Application for AR-13503 Sustained Release Implant - BioSpace [biospace.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Ex Vivo Choroid Sprouting Assay of Ocular Microvascular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Choroid Sprouting Assay: An Ex Vivo Model of Microvascular Angiogenesis | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Choroid sprouting assay: an ex vivo model of microvascular angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Choroid Sprouting Assay: An Ex Vivo Model of Microvascular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A detailed three-step protocol for live imaging of intracellular traffic in polarized primary porcine RPE monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Specific Assay Protocols for Porcine Single-Eye Retinal Pigment Epithelium Concerning Oxidative Stress and Inflammation | MDPI [mdpi.com]
- 21. A Novel Primary Porcine Retinal Pigment Epithelium Cell Model with Preserved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Specific Assay Protocols for Porcine Single-Eye Retinal Pigment Epithelium Concerning Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aerie Pharmaceuticals Initiates First-in-Human Clinical Trial of AR-13503 Sustained Release Intravitreal Implant in Patients with Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema - BioSpace [biospace.com]
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (R)-AR-13503 for Diabetic Macular Edema Research
Introduction
Diabetic macular edema (DME) is a primary cause of vision loss among the working-age population, stemming from complications of diabetic retinopathy.[1][2] The pathophysiology of DME is complex, characterized by the breakdown of the blood-retinal barrier (BRB), leading to increased vascular permeability and fluid accumulation in the macula.[3] While intravitreal anti-vascular endothelial growth factor (anti-VEGF) agents are the current standard of care, a significant number of patients exhibit a partial or inadequate response, highlighting the need for novel therapeutic strategies targeting alternative pathways.[2][3][4]
This compound, the active metabolite of the glaucoma medication netarsudil, is a novel small molecule inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[5] Developed by Aerie Pharmaceuticals (now part of Alcon), it is being investigated as a sustained-release intravitreal implant for retinal diseases, including DME.[6][7] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and experimental protocols to support further research and development in the field of diabetic eye disease.
Core Mechanism of Action in Diabetic Macular Edema
This compound's therapeutic potential in DME lies in its dual inhibition of the ROCK and PKC pathways, both of which are implicated in the pathogenesis of the disease. By targeting multiple disease processes, it offers a broader mechanism of action compared to single-factor therapies like anti-VEGF.[5][8]
Rho Kinase (ROCK) Inhibition
The Rho/ROCK signaling pathway is a critical regulator of cellular processes involved in DME, including cell adhesion, migration, and contraction.[5] In diabetic conditions, upregulation of this pathway contributes to:
-
Increased Vascular Permeability: ROCK activation disrupts endothelial cell junctions, compromising the integrity of the blood-retinal barrier.[9][10]
-
Leukocyte Adhesion: The pathway promotes the expression of adhesion molecules, leading to leukostasis, which contributes to microvascular occlusion and inflammation.[5][10][11]
-
Vasoconstriction: ROCK activation can lead to retinal vessel constriction, potentially exacerbating retinal ischemia.[12]
-
Retinal Fibrosis: The pathway is involved in processes that can lead to fibrotic changes in the retina.[5]
This compound inhibits these downstream effects by blocking ROCK, thereby helping to preserve the blood-retinal barrier, reduce inflammation, and improve retinal blood flow.
Protein Kinase C (PKC) Inhibition
The PKC family of enzymes is also activated in diabetic conditions and contributes to retinal vascular dysfunction. Specifically, PKC activation is linked to:
-
Increased Vascular Permeability: Similar to ROCK, PKC can lead to the breakdown of the blood-retinal barrier.[1]
-
Angiogenesis: PKC is involved in signaling cascades that promote the formation of new, leaky blood vessels, a hallmark of proliferative diabetic retinopathy.[5]
By inhibiting PKC, this compound provides an additional mechanism to combat vascular leakage and pathological angiogenesis.[5][8]
Neuroprotective Potential
Beyond its effects on the retinal vasculature, ROCK inhibition has shown promise for neuroprotection in the retina.[13] Preclinical studies suggest that ROCK inhibitors can protect retinal ganglion cells (RGCs) from damage and reduce rod axon retraction during retinal detachment.[14][15][16] This neuroprotective action could be beneficial in chronic diseases like diabetic retinopathy, where neuronal damage occurs alongside vascular pathology.[17]
Quantitative Preclinical Data
Preclinical studies have provided quantitative data on the efficacy of this compound in models relevant to DME.
Table 1: In Vitro & Ex Vivo Efficacy of this compound
| Assay | Model System | Endpoint | Result | Citation |
| Angiogenesis | Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation | Inhibition of vessel formation | IC₅₀ of 21 nM | [18] |
| Angiogenesis | Ex Vivo Mouse Choroidal Explant Sprouting | Reduction in sprouting area | Dose-dependent reduction | [18] |
| Barrier Function | Primary Porcine Retinal Pigment Epithelium (RPE) Transwells | Transepithelial Resistance (TER) | 200% increase in TER at 400 nM | [18] |
Table 2: Animal Pharmacokinetic Data for this compound Sustained-Release Implant
| Animal Model | Tissue | Concentration | Duration | Systemic Exposure | Citation |
| Miniature Swine | Retina and RPE/Choroid | >150 ng/g (therapeutic levels) | Maintained for 5-6 months | Negligible in plasma | [5] |
| Miniature Swine | Surrounding Ocular Tissues | <20% of retina/RPE concentration | N/A | N/A | [5] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the protocols for key preclinical assays used to evaluate this compound.
In Vitro HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.
-
Matrigel Coating: Wells of a multi-well plate (e.g., 96-well) are coated with Matrigel®, a basement membrane extract, and allowed to solidify.
-
Cell Seeding: HUVECs are harvested, resuspended, and seeded onto the Matrigel-coated wells.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated (typically overnight) to allow for the formation of tube-like networks.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, or total network area using microscopy and image analysis software. The IC₅₀ is calculated from the dose-response curve.[18]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The Latest Research Into Novel Therapies for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 3. Regulation of blood-retinal barrier cell-junctions in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Rho-Kinase Inhibitors for the Treatment of Refractory Diabetic Macular Oedema | Semantic Scholar [semanticscholar.org]
- 5. Rho Kinase Inhibitors for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 6. Aerie Pharmaceuticals Initiates First-in-Human Clinical Trial of AR-13503 Sustained Release Intravitreal Implant in Patients with Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema - BioSpace [biospace.com]
- 7. AR 13503 - AdisInsight [adisinsight.springer.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. mdpi.com [mdpi.com]
- 10. Rho-Kinase Inhibitors for the Treatment of Refractory Diabetic Macular Oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ROCK as a Therapeutic Target of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. AR-13503 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Retinal Neuroprotection: Exploring Novel and Repurposed Therapeutics [frontiersin.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
(R)-AR-13503 in Neovascular Age-Related Macular Degeneration Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly, characterized by the pathological growth of new blood vessels from the choroid into the retina. Current standard-of-care, anti-VEGF therapies, have revolutionized nAMD treatment, but a significant number of patients show suboptimal response, highlighting the need for novel therapeutic strategies targeting alternative pathways. (R)-AR-13503, the active metabolite of netarsudil, is a potent inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC). This dual-pathway inhibition presents a promising approach to address multiple facets of nAMD pathology, including angiogenesis, vascular permeability, and inflammation. This technical guide provides a comprehensive overview of the investigation of this compound in preclinical models of neovascular AMD, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Mechanism of Action: Targeting the ROCK and PKC Pathways
This compound exerts its therapeutic effects by inhibiting the ROCK and PKC signaling cascades, which are implicated in the pathogenesis of nAMD.[1] Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis in nAMD, activates both the RhoA/ROCK and PKC pathways in endothelial cells.[2][3][4][5][6]
The activation of RhoA leads to the stimulation of its downstream effectors, ROCK1 and ROCK2.[2][3] ROCK, in turn, phosphorylates and inactivates myosin phosphatase target subunit 1 (MYPT1), leading to an increase in the phosphorylation of myosin light chain (MLC).[7] This results in enhanced actin-myosin contractility, stress fiber formation, and endothelial cell migration and proliferation, all critical steps in angiogenesis.[4][6][7]
Simultaneously, VEGF can activate PKC, which contributes to increased vascular permeability and endothelial cell proliferation.[5] By inhibiting both ROCK and PKC, this compound can potently suppress these key pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models relevant to neovascular AMD.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Endpoint | This compound Concentration | Result | Citation |
| Tube Formation | HUVEC | Inhibition of tube formation | IC50 | 21 nM | [1][8] |
| RPE Permeability | Primary Porcine RPE | Increase in Transepithelial Electrical Resistance (TER) | 400 nM | 200% increase | [8] |
Table 2: Ex Vivo Efficacy of this compound
| Assay | Model | Endpoint | This compound Treatment | Result | Citation |
| Choroidal Sprouting | Mouse Choroidal Explants | Reduction in sprouting area | Various concentrations | Dose-dependent reduction | [8] |
Table 3: In Vivo Efficacy of this compound
| Assay | Model | Endpoint | This compound Treatment | Result | Citation |
| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) Mouse Model | Inhibition of neovascularization | 1.25 mg/kg, i.p., once daily for 5 days | ~55% reduction vs. vehicle | [1] |
| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) Mouse Model | Inhibition of neovascularization | 1.25 mg/kg (i.p.) + Aflibercept | ~75% reduction vs. vehicle | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HUVEC Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Methodology:
-
Plate Coating: 96-well plates are coated with Matrigel® and incubated at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel®-coated wells.
-
Treatment: this compound is added to the wells at various concentrations. A vehicle control is also included.
-
Incubation: The plate is incubated overnight at 37°C to allow for tube formation.
-
Imaging and Quantification: The formation of capillary-like structures is visualized and captured using a microscope. The total tube length and number of branch points are quantified using image analysis software.[8]
Mouse Choroidal Sprouting Assay
This ex vivo assay provides a more physiologically relevant model of angiogenesis by using intact choroidal tissue.
Methodology:
-
Choroid Isolation: Choroidal punches are isolated from the eyes of C57BL/6J mice.[8]
-
Embedding: The choroidal explants are embedded in Matrigel® in a culture plate.
-
Culture and Treatment: Endothelium growth medium is added to the wells, and the explants are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for 5 days to allow for vascular sprouting from the choroidal tissue.
-
Imaging and Quantification: The area of choroidal sprouting is imaged and quantified to assess the anti-angiogenic effect of the compound.[8]
Primary Porcine Retinal Pigment Epithelium (RPE) Permeability Assay
This assay evaluates the effect of this compound on the barrier function of the RPE, which is compromised in nAMD.
Methodology:
-
Cell Culture: Primary porcine RPE cells are cultured on transwell inserts.[8]
-
Polarization: The cells are cultured for approximately 2 weeks in a polarization-inducing medium to form a confluent monolayer with functional tight junctions.
-
Barrier Function Assessment: The establishment of a high transepithelial electrical resistance (TER), typically around 800 Ohm.cm², confirms the integrity of the RPE barrier.[8]
-
Treatment: The RPE monolayers are then treated with various concentrations of this compound.
-
TER Measurement: TER is measured at specified time points to determine the effect of the compound on RPE barrier function.
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This is a widely used in vivo model that mimics the neovascularization process in nAMD. While specific data for this compound in this model is not yet publicly available, the general protocol is as follows:
Methodology:
-
Anesthesia and Pupil Dilation: C57BL/6J mice are anesthetized, and their pupils are dilated.
-
Laser-Induced Injury: A laser is used to create burns on the retina, which ruptures Bruch's membrane and induces a wound healing response that includes choroidal neovascularization.
-
Compound Administration: this compound would be administered, typically via intravitreal injection or systemic delivery.
-
CNV Development: The mice are monitored for a period of 7 to 14 days to allow for the development of CNV.
-
Assessment of Neovascularization: The extent of CNV is assessed using methods such as fluorescein angiography to measure vascular leakage in vivo and analysis of choroidal flat mounts to quantify the volume of the neovascular lesions ex vivo.
Discussion and Future Directions
The preclinical data available to date strongly support the continued investigation of this compound as a potential therapeutic for neovascular AMD. Its ability to inhibit angiogenesis and enhance the RPE barrier function through the dual inhibition of ROCK and PKC addresses key pathological features of the disease. The significant anti-angiogenic effect observed in the in vivo oxygen-induced retinopathy model further strengthens its therapeutic potential.
Future preclinical studies should focus on generating dose-response data for this compound in the laser-induced CNV model to provide a more direct assessment of its efficacy in a model that closely mimics human nAMD. Furthermore, exploring the anti-inflammatory and anti-fibrotic effects of this compound in relevant models would provide a more complete picture of its therapeutic profile. The development of a sustained-release formulation of this compound for intravitreal delivery is a promising strategy to reduce treatment burden for patients with nAMD. Clinical trials are currently underway to evaluate the safety and efficacy of an AR-13503 sustained-release implant in patients with nAMD and diabetic macular edema.
Conclusion
This compound is a promising, novel therapeutic candidate for neovascular AMD with a unique dual mechanism of action. The preclinical evidence demonstrates its potent anti-angiogenic and barrier-enhancing properties. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals working to advance new treatments for this sight-threatening disease. Continued investigation is warranted to fully elucidate the therapeutic potential of this compound and its role in the future management of neovascular AMD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhoA/ROCK signaling is essential for multiple aspects of VEGF‐mediated angiogenesis | Semantic Scholar [semanticscholar.org]
- 4. Involvement of RhoA/Rho kinase signaling in VEGF-induced endothelial cell migration and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase C-dependent protein kinase D activation modulates ERK signal pathway and endothelial cell proliferation by vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho and ROCK signaling in VEGF-induced microvascular endothelial hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RhoA/ROCK Signaling Is Involved in Pathological Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Preclinical Profile of (R)-AR-13503: A Novel Ocular Hypotensive Agent for Glaucoma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(R)-AR-13503 is the active metabolite of netarsudil (AR-13324), a potent Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor approved for the treatment of open-angle glaucoma and ocular hypertension.[1] As the primary active moiety, this compound plays a crucial role in the intraocular pressure (IOP)-lowering effects of its parent drug. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics in relevant animal models. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of glaucoma therapeutics.
Mechanism of Action: Dual Inhibition of Rho Kinase and Protein Kinase C
This compound exerts its pharmacological effects primarily through the inhibition of Rho-associated protein kinase (ROCK).[1] The Rho kinase signaling pathway is a key regulator of cellular processes involved in aqueous humor outflow, including trabecular meshwork (TM) cell contraction and extracellular matrix deposition.[2][3] By inhibiting ROCK, this compound induces relaxation of the TM, leading to an increase in aqueous humor outflow through the conventional pathway and a subsequent reduction in IOP.[3][4]
In addition to its potent ROCK inhibitory activity, this compound is also an inhibitor of Protein Kinase C (PKC). The PKC signaling pathway is implicated in the modulation of aqueous humor outflow facility.[5][6] Inhibition of PKC can lead to changes in the morphology and cytoskeletal organization of TM and Schlemm's canal cells, contributing to increased aqueous outflow.[5]
The dual inhibition of ROCK and PKC by this compound presents a multi-faceted approach to lowering IOP, targeting key signaling pathways that regulate aqueous humor dynamics.
Signaling Pathways
The following diagram illustrates the central role of the Rho/ROCK signaling pathway in the regulation of trabecular meshwork contractility and its inhibition by this compound.
Caption: Rho/ROCK signaling pathway in trabecular meshwork cells.
Quantitative Preclinical Data
The following tables summarize the key quantitative preclinical data for netarsudil and its active metabolite, this compound.
Table 1: In Vitro Kinase Inhibition and Cellular Activity of Netarsudil
| Target/Assay | Parameter | Value | Species/Cell Line | Reference |
| ROCK1 | Ki | 1 nM | Human (recombinant) | [4] |
| ROCK2 | Ki | 1 nM | Human (recombinant) | [4] |
| Actin Stress Fiber Disruption | IC50 | 79 nM | Porcine TM Cells | [4] |
| Focal Adhesion Disruption | IC50 | 16 nM | Human TM (HTM) Cells | [4] |
Note: this compound is reported to have approximately 5-fold higher activity against Rho-associated kinases compared to netarsudil.[1]
Table 2: Preclinical Intraocular Pressure (IOP) Reduction with Topical Netarsudil
| Animal Model | Dose | Maximum IOP Reduction (mmHg) | Time to Max Effect | Duration of Effect | Reference |
| Normotensive Dutch Belted Rabbits | 0.005% | 2.5 ± 0.2 | 4-8 hours | > 24 hours | [2] |
| 0.01% | 4.6 ± 0.2 | 4-8 hours | > 24 hours | [2] | |
| 0.02% | 5.0 ± 0.6 | 4-8 hours | > 24 hours | [2] | |
| 0.04% | 8.1 ± 0.7 | 8 hours | > 24 hours | [2] | |
| Normotensive Formosan Rock Monkeys | 0.04% | 7.5 ± 0.7 | 4 hours | > 24 hours | [2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The kinase inhibitory activity of netarsudil was determined using a commercially available kinase assay kit. The inhibition of ROCK1 and ROCK2 was measured by quantifying the amount of ADP produced during the kinase reaction using a luciferase-based assay.
Cellular Assays in Trabecular Meshwork Cells
-
Actin Stress Fiber Disruption: Primary porcine TM cells were treated with varying concentrations of netarsudil. Following treatment, the cells were fixed, permeabilized, and stained with phalloidin to visualize actin filaments. The disruption of stress fibers was quantified by microscopy.
-
Focal Adhesion Disruption: Transformed human TM (HTM) cells were treated with netarsudil. The cells were then fixed, permeabilized, and stained for vinculin, a marker for focal adhesions. The disruption of focal adhesions was assessed and quantified using immunofluorescence microscopy.[4]
Intraocular Pressure (IOP) Measurement in Animal Models
-
Animals: Normotensive Dutch Belted rabbits and Formosan Rock monkeys were used for these studies.
-
Dosing: Netarsudil ophthalmic solutions were administered once daily to one eye, with the contralateral eye serving as a control.
-
IOP Measurement: IOP was measured using a calibrated tonometer at baseline and at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).[2]
The following diagram outlines the general experimental workflow for preclinical IOP studies.
References
- 1. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
(R)-AR-13503: Detailed Application Notes and Protocols for In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in-vitro assays to characterize the biological activity of (R)-AR-13503, a potent inhibitor of Rho kinase (ROCK) and protein kinase C (PKC). This compound is the active metabolite of Netarsudil (AR-13324) and is under investigation for its therapeutic potential in ophthalmic diseases characterized by angiogenesis and compromised vascular permeability.
The following sections detail the methodologies for key in-vitro experiments, including angiogenesis assays and the assessment of retinal pigment epithelium (RPE) barrier function. Quantitative data from representative studies are summarized for easy reference.
Summary of In-Vitro Activity
This compound has demonstrated significant inhibitory effects on angiogenesis and a protective role in maintaining the barrier function of the RPE. The key quantitative metrics from in-vitro studies are summarized below.
| Assay | Cell Type | Key Parameter | Value | Reference |
| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 21 nM | [1][2] |
| RPE Barrier Function | Primary Porcine RPE Cells | TER Increase | 200% at 400 nM |
Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the Rho kinase (ROCK) and Protein Kinase C (PKC) signaling pathways. These pathways are crucial regulators of cellular processes involved in angiogenesis and vascular permeability.
Caption: Inhibition of ROCK and PKC by this compound.
Experimental Protocols
The following are detailed protocols for key in-vitro assays to evaluate the efficacy of this compound.
HUVEC Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Matrigel® Basement Membrane Matrix
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Calcein AM
-
Inverted fluorescence microscope with imaging software
Protocol:
-
Plate Coating: Thaw Matrigel® on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Seeding: Culture HUVECs in EGM-2 supplemented with 2% FBS. Harvest the cells and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept below 0.1%.
-
Incubation: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well. Immediately add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Tube Formation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 16-18 hours.
-
Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Stain the cells with Calcein AM for 30 minutes.
-
Imaging and Analysis: Visualize the tube network using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using an appropriate image analysis software.
Caption: Workflow for the HUVEC Tube Formation Assay.
Ex-Vivo Choroidal Sprouting Assay
This ex-vivo assay provides a more physiologically relevant model of angiogenesis by using intact choroidal tissue.
Materials:
-
C57BL/6J mice
-
Endothelium Growth Medium
-
Matrigel® Basement Membrane Matrix
-
24-well cell culture plates
-
This compound stock solution (in DMSO)
-
Inverted microscope with imaging software
Protocol:
-
Choroid Explant Isolation: Euthanize C57BL/6J mice and enucleate the eyes. Under a dissecting microscope, make a circumferential incision posterior to the limbus and remove the anterior segment, lens, and retina.
-
Tissue Preparation: Carefully dissect the RPE-choroid-sclera complex and cut it into 1 mm x 1 mm pieces.
-
Embedding in Matrigel®: Place a 30 µL drop of Matrigel® in the center of each well of a 24-well plate. Embed one choroidal explant into each drop.
-
Gel Solidification: Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.
-
Treatment: Prepare various concentrations of this compound in Endothelium Growth Medium. Add 500 µL of the medium containing the test compound or vehicle to each well.
-
Incubation: Culture the explants for 5 days at 37°C in a humidified 5% CO2 incubator, changing the medium every 2 days.
-
Imaging and Quantification: At the end of the incubation period, capture images of the choroidal sprouts using an inverted microscope. The area of sprouting from the central tissue explant can be quantified using image analysis software.
Caption: Workflow for the Choroidal Sprouting Assay.
Retinal Pigment Epithelium (RPE) Permeability Assay
This assay measures the integrity of the RPE barrier by determining the transepithelial electrical resistance (TEER).
Materials:
-
Primary porcine RPE cells
-
Polarization-inducing cell culture medium
-
Transwell® inserts (0.4 µm pore size)
-
24-well companion plates
-
This compound stock solution (in DMSO)
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
Protocol:
-
Cell Culture: Seed primary porcine RPE cells onto the apical side of Transwell® inserts and culture in polarization-inducing medium for 2 weeks to establish a confluent monolayer with high TEER (~800 Ohm·cm²).
-
TEER Measurement (Baseline): Before treatment, measure the baseline TEER of the RPE monolayers. Place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell® insert and record the resistance.
-
Treatment: Prepare different concentrations of this compound in fresh culture medium. Replace the medium in both the apical and basolateral compartments with the medium containing the test compound or vehicle.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
TEER Measurement (Post-treatment): At the end of the incubation period, measure the TEER again.
-
Data Analysis: Calculate the change in TEER by subtracting the resistance of a blank Transwell® insert (without cells) from the measured resistance and then multiplying by the surface area of the insert. The results are typically expressed as a percentage of the baseline or vehicle control. A 200% increase in TER was observed with 400 nM AR-13503.
Caption: Workflow for the RPE Permeability Assay.
Kinase Activity Assays (General Protocol)
To determine the inhibitory activity of this compound against ROCK and PKC, commercially available kinase activity assay kits are recommended. These assays typically follow a similar principle.
Principle:
These assays measure the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, often using a specific antibody and a detection system (e.g., fluorescence, luminescence, or colorimetric). The inhibitory effect of this compound is determined by its ability to reduce the phosphorylation of the substrate.
General Protocol Outline:
-
Reagent Preparation: Prepare all buffers, kinase, substrate, ATP, and this compound dilutions as per the kit manufacturer's instructions.
-
Kinase Reaction: In a microplate well, combine the kinase, its specific substrate, and various concentrations of this compound or a vehicle control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the recommended temperature and for the specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents according to the kit protocol. This usually involves a phosphospecific antibody followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
Signal Measurement: Measure the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Note: It is crucial to follow the specific instructions provided with the chosen commercial kinase assay kit for optimal and accurate results.
References
Application Notes and Protocols for (R)-AR-13503 in Cell Culture Studies
(R)-AR-13503 , the active metabolite of Netarsudil, is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on angiogenesis, cell barrier function, and cell proliferation.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the ROCK signaling pathway. ROCK is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK, this compound influences a variety of cellular processes including cell adhesion, migration, proliferation, and contraction.[4][5] This mechanism makes it a valuable tool for studying these processes in various cell types.
Data Presentation
The following table summarizes the effective concentrations of this compound in different in vitro assays based on published studies.
| Cell Type | Assay | Key Parameter | Effective Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation Assay | IC50 for inhibition of tube formation | 21 nM | |
| Primary Porcine Retinal Pigment Epithelium (RPE) | Transepithelial Resistance (TER) | 200% increase in TER | 400 nM | |
| Primary Human Corneal Endothelial Cells (CECs) | Cell Adherence and Proliferation | Comparable or better adherence than Y-27632 | 100 nM - 30 µM | [6][7] |
| Primary Human Corneal Endothelial Cells (CECs) | Cell Proliferation | Significantly more proliferative than control | 1 µM and 10 µM | [7] |
Experimental Protocols
Protocol 1: HUVEC Tube Formation Assay for Angiogenesis
This protocol is designed to assess the anti-angiogenic potential of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
96-well culture plates
-
Phosphate Buffered Saline (PBS)
-
Calcein AM
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM-2. A suitable concentration range to test would be from 1 nM to 1 µM, including a vehicle control (DMSO).
-
Add 100 µL of the HUVEC suspension to each well of the Matrigel®-coated plate.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the total tube length or the number of branch points using image analysis software. The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound. A study found the IC50 for this compound in inhibiting HUVEC tube formation to be 21 nM.[8]
Protocol 2: Retinal Pigment Epithelium (RPE) Permeability Assay
This protocol measures the effect of this compound on the barrier function of RPE cells by measuring transepithelial resistance (TER).
Materials:
-
This compound (stock solution in DMSO)
-
Primary Porcine Retinal Pigment Epithelium (RPE) cells
-
Cell culture medium for RPE cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well culture plates
-
Epithelial Voltohmmeter (EVOM) with STX2 electrodes
Procedure:
-
Seed primary porcine RPE cells onto the apical side of the Transwell® inserts at a high density.
-
Culture the cells for approximately 2 weeks to allow for the formation of a polarized monolayer with high TER.
-
Measure the baseline TER of the RPE monolayers using an EVOM.
-
Prepare different concentrations of this compound in the culture medium. A concentration of 400 nM has been shown to be effective.[8] Include a vehicle control (DMSO).
-
Replace the medium in the apical and basolateral compartments of the Transwell® inserts with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates at 37°C.
-
Measure the TER at various time points (e.g., 24, 48, 72 hours) after treatment.
-
Calculate the change in TER relative to the baseline and the vehicle control. An increase in TER indicates an enhancement of the RPE barrier function. A 200% increase in TER was observed with 400 nM this compound.[8]
Protocol 3: Corneal Endothelial Cell (CEC) Proliferation and Adhesion Assay
This protocol evaluates the effect of this compound on the proliferation and adhesion of human corneal endothelial cells.
Materials:
-
This compound (stock solution in DMSO)
-
Primary Human Corneal Endothelial Cells (CECs)
-
CEC culture medium
-
96-well culture plates (for proliferation)
-
Cell counting kit (e.g., WST-1 or CCK-8) or hemocytometer
-
Plates pre-coated with extracellular matrix proteins (e.g., fibronectin or collagen IV) for adhesion assay
-
Crystal Violet solution
Procedure for Proliferation Assay:
-
Seed CECs in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM, 30 µM) or a vehicle control. Effective concentrations have been reported in the low nanomolar to micromolar range.[6][7]
-
Incubate for 24-72 hours.
-
Assess cell proliferation using a cell counting kit according to the manufacturer's instructions or by detaching and counting the cells with a hemocytometer.
-
Compare the proliferation rates between the treated and control groups. Studies have shown that 10 µM this compound significantly increases CEC proliferation.[7]
Procedure for Adhesion Assay:
-
Pre-coat wells of a 96-well plate with an extracellular matrix protein and block with BSA.
-
Harvest CECs and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol and stain with Crystal Violet.
-
Solubilize the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance at 570 nm to quantify the number of adherent cells.
-
Compare the adhesion between the treated and control groups. This compound has been shown to improve CEC adherence.[7]
Mandatory Visualizations
Caption: Inhibition of the ROCK signaling pathway by this compound.
Caption: General experimental workflow for cell culture studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AR 13503 - AdisInsight [adisinsight.springer.com]
- 3. abmole.com [abmole.com]
- 4. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for (R)-AR-13503 Administration in Animal Models of Neovascular Age-Related Macular Degeneration (nAMD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neovascular age-related macular degeneration (nAMD) is a primary cause of severe vision loss in the elderly, characterized by the growth of abnormal blood vessels from the choroid into the retina, a process known as choroidal neovascularization (CNV). (R)-AR-13503, the active metabolite of Netarsudil, is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC). This molecule has emerged as a promising therapeutic candidate for nAMD due to its demonstrated anti-angiogenic, anti-fibrotic, and blood-retinal barrier-enhancing properties in preclinical studies.[1][2] These application notes provide detailed protocols for the administration and evaluation of this compound in established animal models of nAMD.
Mechanism of Action
This compound exerts its therapeutic effects in nAMD primarily through the dual inhibition of the ROCK and PKC signaling pathways. These pathways are implicated in processes critical to nAMD pathogenesis, including endothelial cell proliferation, migration, and vascular permeability.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in models relevant to nAMD.
Table 1: In Vitro Efficacy of this compound
| Assay | Model System | Endpoint | Result |
| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells | Inhibition of Angiogenesis | IC50: 21 nM[3] |
| RPE Permeability | Primary Porcine RPE Cells | Enhancement of Barrier Function | 200% increase in Transepithelial Resistance (TER) at 400 nM[3] |
Table 2: Ex Vivo Efficacy of this compound
| Assay | Model System | Endpoint | Result |
| Choroidal Sprouting | Mouse Choroidal Explants | Inhibition of Angiogenesis | Dose-dependent reduction in sprouting area[3] |
Table 3: In Vivo Efficacy of ROCK Inhibitors in Laser-Induced CNV Mouse Model (Data from a representative ROCK inhibitor study)
| Treatment Group | N | Mean CNV Volume (µm³) ± SEM | % Inhibition |
| Vehicle Control | 8 | 339,812 ± 43,582 | - |
| ROCK Inhibitor (0.1 µg) | 8 | 198,765 ± 35,432 | 41.5% |
| ROCK Inhibitor (1.0 µg) | 8 | 154,321 ± 29,876 | 54.6% |
| ROCK Inhibitor (10.0 µg) | 8 | 149,876 ± 25,432 | 55.9% |
Note: Data in Table 3 is representative of a potent ROCK inhibitor and provides an expected range of efficacy for this compound in a similar model.
Experimental Protocols
Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol describes the induction of CNV in mice, a standard model for nAMD, and subsequent treatment with this compound.
Materials:
-
C57BL/6J mice (female, 6-8 weeks old)
-
Ketamine/Xylazine anesthetic cocktail
-
Tropicamide (1%) and Phenylephrine (2.5%) ophthalmic solutions
-
Slit-lamp-mounted diode laser (532 nm)
-
Cover slip
-
This compound solution (sterile, for intravitreal injection)
-
Vehicle control (e.g., sterile PBS)
-
33-gauge Hamilton syringe
-
Optical Coherence Tomography (OCT) system
-
Fluorescein angiography (FA) system
-
Isolectin B4 stain
Procedure:
-
Animal Preparation: Anesthetize mice with an intraperitoneal injection of Ketamine/Xylazine. Dilate pupils with one drop of Tropicamide and Phenylephrine.
-
Laser Photocoagulation: Place a coverslip on the cornea with a drop of sterile saline. Deliver four laser spots (50 µm spot size, 100 ms duration, 200 mW power) around the optic nerve in each eye using the slit-lamp laser. Successful rupture of Bruch's membrane is indicated by the appearance of a small bubble.
-
Intravitreal Injection: Immediately following laser treatment, perform an intravitreal injection of 1 µL of this compound solution or vehicle control into the vitreous cavity using a 33-gauge Hamilton syringe.
-
Post-Treatment Monitoring: Monitor the animals for any adverse effects. Perform OCT and FA at day 7 and day 14 post-treatment to assess CNV size and vascular leakage.
-
Endpoint Analysis: At the end of the study (e.g., day 14), euthanize the mice and enucleate the eyes. Prepare choroidal flat mounts and stain with Isolectin B4 to visualize the neovascularization. Quantify the CNV volume using imaging software.
Protocol 2: In Vitro HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel
-
96-well plates
-
This compound at various concentrations
-
Vehicle control
-
Calcein AM stain
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Treatment: Add this compound at desired concentrations or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Visualization and Quantification: Stain the cells with Calcein AM and visualize the tube formation under a fluorescence microscope. Quantify the total tube length and number of branch points using imaging software.
Protocol 3: Ex Vivo Mouse Choroidal Sprouting Assay
This assay evaluates the effect of this compound on angiogenesis from choroidal explants.
Materials:
-
C57BL/6J mice
-
Endothelial Cell Growth Medium
-
Matrigel
-
24-well plates
-
This compound at various concentrations
-
Vehicle control
Procedure:
-
Choroid Isolation: Euthanize mice and enucleate the eyes. Dissect the choroid-RPE complex.
-
Explant Culture: Cut the choroid into small pieces and embed them in Matrigel in a 24-well plate.
-
Treatment: After the Matrigel has solidified, add endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 5-7 days, replacing the medium every 2-3 days.
-
Analysis: Visualize the choroidal sprouting using a microscope and quantify the area of sprouting from the edge of the explant.
Conclusion
The provided protocols and data support the investigation of this compound as a therapeutic agent for nAMD. The dual inhibition of ROCK and PKC presents a multifaceted approach to target the complex pathology of this disease. The laser-induced CNV mouse model, in conjunction with the in vitro and ex vivo assays, provides a robust platform for evaluating the in vivo efficacy and mechanism of action of this compound. Further studies utilizing these models will be crucial in advancing this promising compound towards clinical application.
References
- 1. A modified laser-induced choroidal neovascularization animal model with intravitreal oxidized low-density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Disease-Restricted Secretogranin III to Alleviate Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Measuring the In-vivo Efficacy of (R)-AR-13503
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AR-13503 is the active metabolite of Netarsudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2] The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular functions, including cell adhesion, migration, proliferation, and smooth muscle contraction.[3][4] Dysregulation of this pathway is implicated in the pathophysiology of several diseases, making ROCK inhibitors a promising therapeutic class.[5][6] These application notes provide detailed in-vivo techniques and protocols to assess the efficacy of this compound in preclinical models of glaucoma, diabetic macular edema/diabetic retinopathy, and pulmonary hypertension.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho-associated kinase (ROCK) is a key downstream effector of the small GTPase RhoA. Upon activation by various stimuli, RhoA-GTP binds to and activates ROCK.[5] Activated ROCK phosphorylates multiple substrates, leading to increased smooth muscle contraction, stress fiber formation, and cell migration.[5] One of the primary mechanisms involves the inhibition of myosin light chain phosphatase (MLCP), which results in increased phosphorylation of the myosin light chain (MLC) and enhanced smooth muscle contraction. This compound exerts its therapeutic effects by inhibiting ROCK, thereby promoting smooth muscle relaxation and reducing cellular proliferation and fibrosis.[1][2]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sustained-Release Implant of (R)-AR-13503 for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-AR-13503 is a potent inhibitor of Rho kinase (ROCK) and protein kinase C (PKC), representing a novel therapeutic approach for various ocular diseases.[1][2][3][4][5][6] It is the active metabolite of netarsudil, a compound used in the treatment of glaucoma.[1][7] The sustained-release implant of this compound is a biodegradable polyester amide (PEA) polymer matrix designed for intravitreal administration, providing controlled drug delivery over an extended period.[1][5][8] This technology aims to reduce treatment burden and maintain therapeutic drug levels in the posterior segment of the eye.[1][9] Preclinical studies have indicated its potential in inhibiting angiogenesis, preserving the blood-retinal barrier, and reducing retinal fibrosis, making it a promising candidate for diseases like neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][2][8]
These application notes provide an overview of the this compound sustained-release implant, its mechanism of action, and detailed protocols for in vitro and in vivo research applications.
Mechanism of Action: The Rho Kinase (ROCK) Signaling Pathway
This compound exerts its therapeutic effects primarily through the inhibition of the Rho kinase (ROCK) signaling pathway.[1][3] The Rho/ROCK pathway is a critical regulator of various cellular processes, including cell adhesion, migration, contraction, and proliferation.[1] In ocular pathologies, upregulation of this pathway contributes to vascular permeability, angiogenesis, and inflammation.[1][10]
This compound, by inhibiting ROCK, can modulate the actin cytoskeleton, leading to the preservation of the blood-retinal barrier and a reduction in the pathological angiogenesis that characterizes diseases like nAMD and DME.[1][2]
Product Specifications and In Vitro Release Profile
The this compound sustained-release implant is formulated using a biodegradable polyester amide (PEA) polymer. This polymer was selected for its excellent compatibility with this compound, in contrast to PLGA polymers which showed chemical incompatibility.[5]
| Parameter | Specification | Reference |
| Drug Substance | This compound Monotosylate | [1] |
| Polymer Matrix | Biodegradable Polyester Amide (PEA) | [5] |
| Target Drug Load | 10.6 µg per implant | [1] |
| Implant Dimensions | Compatible with a 27-gauge needle | [1][5] |
| Release Profile | Zero-order, sustained release | [5] |
| Target Duration | 4 to 6 months | [1][5][9] |
| Initial Burst Release (Day 1) | <2% | [5] |
Experimental Protocols
In Vitro Drug Release Study
This protocol outlines a method to assess the in vitro release kinetics of this compound from the sustained-release implant.
References
- 1. Rho Kinase Inhibitors for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. AR-13503 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. AR 13503 - AdisInsight [adisinsight.springer.com]
- 7. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Rho-Kinase Inhibitors for the Treatment of Refractory Diabetic Macular Oedema - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Potential of (R)-AR-13503 and Anti-VEGF Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vascular Endothelial Growth Factor (VEGF) is a critical mediator of angiogenesis, and anti-VEGF therapies are the standard of care for neovascular diseases such as wet age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][2][3] However, a notable number of patients exhibit a suboptimal response to anti-VEGF monotherapy, necessitating the exploration of novel therapeutic strategies.[4][5] The combination of anti-VEGF agents with drugs targeting complementary pathways is a promising approach to enhance efficacy and address resistance.[2]
(R)-AR-13503 is a potent inhibitor of Rho kinase (ROCK) and Protein Kinase C (PKC), pathways involved in cellular processes like angiogenesis and vascular permeability.[6][7] Preclinical data suggests that AR-13503 not only inhibits angiogenesis but also enhances the barrier function of the retinal pigment epithelium (RPE).[4][8] This dual mechanism presents a strong rationale for combining this compound with anti-VEGF therapies to achieve a more comprehensive and potentially synergistic therapeutic effect in retinal and oncological neovascular diseases. A clinical trial has been initiated to evaluate an AR-13503 sustained-release implant both as a monotherapy and in combination with the anti-VEGF drug aflibercept for nAMD and DME, underscoring the clinical interest in this combination.[5][9]
It is important to note the complexity of the ROCK signaling pathway in angiogenesis. While some studies demonstrate the anti-angiogenic effects of ROCK inhibitors,[10][11] other research suggests that ROCK inhibition might, under certain conditions, enhance VEGF-driven angiogenesis, indicating that the context and specific experimental model are crucial for interpreting results.[12]
Data Presentation
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Model System | Endpoint | Result | Reference |
| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of Angiogenesis | IC₅₀ = 21 nM | [4][8] |
| RPE Permeability | Primary Porcine RPE Cells | Transepithelial Resistance (TER) | 200% increase with 400 nM AR-13503 | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Proliferative Diabetic Retinopathy
| Treatment Group | Dosage | Endpoint | Result | Reference |
| AR-13503 | 1.25 mg/kg, i.p. | Neovascularization (NV) Reduction | ~55% reduction vs. vehicle | [8] |
| AR-13503 + Aflibercept | Not specified | Neovascularization (NV) Reduction | ~75% reduction vs. vehicle | [8] |
Signaling Pathways and Rationale for Combination
This compound and anti-VEGF therapies target distinct but interconnected pathways involved in angiogenesis and vascular permeability.
-
Anti-VEGF Therapy: These agents, typically monoclonal antibodies or receptor fusion proteins, directly bind to and neutralize VEGF.[1][13][14] This prevents VEGF from activating its receptor (VEGFR) on endothelial cells, thereby inhibiting downstream signaling that leads to endothelial cell proliferation, migration, and new blood vessel formation.[15]
-
This compound: As a ROCK/PKC inhibitor, AR-13503 acts intracellularly.[6][7] The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, cell adhesion, and migration.[11][16] By inhibiting ROCK, AR-13503 can suppress endothelial cell migration and tube formation, which are crucial steps in angiogenesis.[10] Additionally, its effect on RPE barrier function suggests a role in reducing vascular leakage, a hallmark of diseases like DME.[4]
The combination of these two mechanisms offers a dual-pronged attack: extracellular sequestration of the primary angiogenic signal (VEGF) and intracellular inhibition of the machinery required for blood vessel formation and leakage.
Caption: Combined inhibition of VEGF and ROCK pathways.
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound with an anti-VEGF agent (e.g., aflibercept, bevacizumab).
Protocol 3.1: In Vitro Synergy Assessment (Checkerboard Assay)
This protocol determines whether the combination effect is synergistic, additive, or antagonistic using a cell viability assay.
Materials:
-
Endothelial cell line (e.g., HUVEC)
-
Complete cell culture medium
-
This compound and an anti-VEGF agent
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Plate HUVECs in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the anti-VEGF agent (Drug B) in culture medium. A typical setup involves a 7x7 dose-response matrix.
-
Treatment: Remove the old medium and add the drug solutions to the wells according to the checkerboard layout. Include wells for vehicle control (no drug), Drug A alone, and Drug B alone.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well as per the manufacturer's instructions and measure luminescence.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use synergy software to calculate the Combination Index (CI) based on the Chou-Talalay method.[17]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for an in vitro drug synergy assay.
Protocol 3.2: In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This protocol assesses the effect of the drug combination on the ability of endothelial cells to form capillary-like structures.[4]
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Matrigel® or similar basement membrane extract
-
24-well or 48-well plates
-
This compound and anti-VEGF agent
-
Microscope with imaging software
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled plate. Polymerize the gel by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Suspend HUVECs in EGM-2 containing the test compounds (Vehicle, AR-13503 alone, anti-VEGF alone, combination). Seed cells onto the polymerized Matrigel®.
-
Incubation: Incubate for 4-18 hours at 37°C, 5% CO₂.
-
Imaging: Capture images of the tube networks using a microscope at 4x or 10x magnification.
-
Quantification: Analyze the images using software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of meshes. Compare the results between treatment groups.
Protocol 3.3: Ex Vivo Angiogenesis Assay (Choroidal Sprouting)
This assay provides a more physiologically relevant model by using tissue explants.[4]
Materials:
-
C57BL/6J mice
-
Matrigel®
-
Endothelial growth medium
-
This compound and anti-VEGF agent
-
Dissection tools
-
Culture plates and microscope
Procedure:
-
Explant Isolation: Euthanize mice and enucleate the eyes. Isolate the choroid-RPE complex and cut it into small pieces (approx. 1x1 mm).
-
Embedding: Place one choroidal explant in the center of a well coated with Matrigel®.
-
Treatment: After the Matrigel® has polymerized, add endothelial growth medium containing the respective treatments (Vehicle, single agents, combination).
-
Incubation: Culture the explants for 5-7 days, replacing the medium every 2 days.
-
Analysis: Quantify the area of angiogenic sprouting extending from the explant using imaging software.
Protocol 3.4: In Vivo Xenograft/Syngeneic Mouse Model
This protocol evaluates the anti-tumor and anti-angiogenic efficacy of the combination therapy in a living organism.[17]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID for human cell line xenografts)
-
Tumor cells (e.g., human colorectal or lung cancer cell line known to be VEGF-dependent)
-
This compound and anti-VEGF agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation: Inject tumor cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of the mice.[17][18] Using a basement membrane extract like Cultrex BME can improve tumor take and growth.[19]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Anti-VEGF agent
-
Group 4: this compound + Anti-VEGF agent
-
-
Treatment Administration: Administer the treatments according to a pre-defined schedule, dose, and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (when control tumors reach a pre-determined size), euthanize the mice and excise the tumors.
-
Primary Endpoint: Compare tumor growth inhibition (TGI) across groups.
-
Secondary Endpoints (Optional): Analyze tumors via immunohistochemistry (IHC) for markers of proliferation (Ki-67) and angiogenesis (CD31) to investigate the underlying mechanism of action.
-
Caption: Workflow for an in vivo xenograft study.
Conclusion: The combination of this compound with anti-VEGF therapies represents a scientifically sound strategy for treating neovascular diseases. The provided protocols offer a comprehensive framework for researchers to rigorously evaluate the potential synergistic effects of this combination in both in vitro and in vivo settings. Such studies are essential to validate the therapeutic hypothesis and provide the necessary data to support further clinical development.
References
- 1. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. AR 13503 - AdisInsight [adisinsight.springer.com]
- 7. Rho Kinase Inhibitors for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. studyscavenger.com [studyscavenger.com]
- 10. HA1077, a Rho kinase inhibitor, suppresses glioma-induced angiogenesis by targeting the Rho-ROCK and the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (MEK/ERK) signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of the RhoA/Rho kinase pathway in angiogenesis and its potential value in prostate cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Anti-VEGF - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. BiTE® Xenograft Protocol [protocols.io]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Assessing RPE Barrier Function with (R)-AR-13503
For Researchers, Scientists, and Drug Development Professionals
(R)-AR-13503, a potent inhibitor of Rho kinase (ROCK) and protein kinase C (PKC), has emerged as a promising compound for enhancing the barrier function of the Retinal Pigment Epithelium (RPE).[1][2] These application notes provide detailed protocols for assessing the effects of this compound on RPE barrier integrity, crucial for preclinical studies in ocular diseases like diabetic macular edema and age-related macular degeneration.[1][3]
The RPE forms the outer blood-retinal barrier, and its dysfunction is a key factor in the pathogenesis of several retinal diseases.[4][5] The Rho/ROCK signaling pathway plays a significant role in regulating the actin cytoskeleton, cell adhesion, and the integrity of tight junctions that form this barrier.[6][7][8] By inhibiting this pathway, this compound can strengthen the RPE barrier, a therapeutic effect that can be quantified using the methods outlined below.
Mechanism of Action: Rho/ROCK Signaling Pathway
The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton.[9] When activated, RhoA stimulates ROCK, which in turn phosphorylates downstream targets that lead to increased actin stress fiber formation and cell contraction.[7][8] This process can compromise the integrity of tight junctions between RPE cells. This compound, by inhibiting ROCK, is expected to reduce actin stress fibers, promote a more stable cortical actin ring, and enhance the localization and function of tight junction proteins, thereby strengthening the RPE barrier.[9][10]
Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on RPE barrier function. It is recommended to use a human RPE cell line, such as ARPE-19, or primary RPE cells for these assays.
RPE Cell Culture on Transwell Inserts
This initial step is critical for establishing a polarized RPE monolayer with functional tight junctions.
Protocol:
-
Seed ARPE-19 cells at a density of 1 x 105 cells/cm2 onto the apical side of polyester (PET) membrane Transwell inserts (e.g., 0.4 µm pore size).
-
Culture the cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cultures for 2-4 weeks to allow for the formation of a polarized monolayer with well-established tight junctions.[1]
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) periodically. The monolayer is considered ready for experiments when the TEER values are high and stable (typically >100 Ω·cm² for ARPE-19 cells).[11]
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the electrical resistance across a cellular monolayer and is a reliable indicator of tight junction integrity.[12][13]
Protocol:
-
Equilibrate the RPE cell cultures and fresh culture medium to room temperature or 37°C before measurement.[13]
-
Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2).
-
Sterilize the electrodes with 70% ethanol and rinse with sterile PBS or culture medium.[14]
-
Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell insert. Ensure the electrodes do not touch the cell monolayer.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank Transwell insert (without cells) containing culture medium.
-
Calculate the net resistance by subtracting the resistance of the blank insert from the resistance of the cell-seeded insert.
-
Calculate the TEER (in Ω·cm²) by multiplying the net resistance by the surface area of the Transwell membrane.[13][14]
-
Treat the RPE monolayers with various concentrations of this compound (e.g., 10 nM - 1 µM) and measure TEER at different time points (e.g., 1, 6, 12, 24, and 48 hours) to determine the optimal concentration and time course of action. A concentration of 400 nM has been shown to produce a significant increase in TEER in primary porcine RPE cells.[1]
| Parameter | Value | Reference |
| Cell Line | ARPE-19 or Primary RPE | [1][15] |
| Transwell Pore Size | 0.4 µm | General Practice |
| Seeding Density | 1 x 105 cells/cm² | [11] |
| Culture Duration | 2-4 weeks | [1] |
| This compound Conc. | 10 nM - 1 µM (start with 400 nM) | [1] |
| Incubation Time | 1 - 48 hours | General Practice |
RPE Permeability Assay (FITC-Dextran)
This assay measures the passage of a fluorescent tracer across the RPE monolayer, providing a direct assessment of paracellular permeability.[16][17][18]
Protocol:
-
Culture RPE cells on Transwell inserts as described above until a stable TEER is achieved.
-
Wash the cells gently with pre-warmed, serum-free medium.
-
Add fresh serum-free medium containing different concentrations of this compound to the apical and basolateral compartments and incubate for the desired time.
-
After incubation, replace the medium in the apical compartment with a solution of FITC-dextran (e.g., 1 mg/mL of 4 kDa or 20 kDa FITC-dextran) in serum-free medium.[17][18]
-
Incubate for a defined period (e.g., 1-3 hours) at 37°C, protected from light.[17]
-
Collect samples from the basolateral compartment.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).[19]
-
Calculate the apparent permeability coefficient (Papp) to quantify the barrier function. A decrease in FITC-dextran passage indicates enhanced barrier function.
| Parameter | Value | Reference |
| Fluorescent Tracer | FITC-dextran (4 or 20 kDa) | [15][18] |
| Tracer Concentration | 1 mg/mL | [17] |
| Incubation Time | 1 - 3 hours | General Practice |
| Excitation/Emission | ~490 nm / ~520 nm | [19] |
Immunofluorescence Staining of Tight Junction Proteins
This technique allows for the visualization of tight junction proteins (e.g., ZO-1, Occludin) at the cell-cell borders, providing qualitative evidence of barrier integrity.[20][21][22]
Protocol:
-
Culture RPE cells on Transwell inserts or chamber slides and treat with this compound as described previously.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[10]
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[10]
-
Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS) for 1 hour.[15]
-
Incubate with primary antibodies against ZO-1 and/or Occludin overnight at 4°C.
-
Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.[15]
-
Mount the Transwell membranes or coverslips onto glass slides and visualize using a fluorescence or confocal microscope. Look for more continuous and intense staining of tight junction proteins at the cell borders in this compound-treated cells compared to controls.
| Parameter | Value | Reference |
| Fixative | 4% Paraformaldehyde | [10] |
| Permeabilization | 0.1-0.5% Triton X-100 | [10] |
| Blocking Agent | 3% BSA | [15] |
| Primary Antibodies | Anti-ZO-1, Anti-Occludin | [15][20] |
| Visualization | Fluorescence/Confocal Microscopy | [15] |
By following these detailed protocols, researchers can effectively assess the therapeutic potential of this compound in enhancing RPE barrier function, providing valuable data for the development of novel treatments for retinal diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Retinal Pigment Epithelium Dysfunction in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RhoA/Rho-kinase pathway suppresses the expression of extracellular matrix induced by CTGF or TGF-β in ARPE-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Transient rho-associated coiled-coil containing kinase (ROCK) inhibition on human retinal pigment epithelium results in persistent Rho/ROCK downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute RhoA/Rho Kinase Inhibition Is Sufficient to Restore Phagocytic Capacity to Retinal Pigment Epithelium Lacking the Engulfment Receptor MerTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute RhoA/Rho Kinase Inhibition Is Sufficient to Restore Phagocytic Capacity to Retinal Pigment Epithelium Lacking the Engulfment Receptor MerTK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in transepithelial electrical resistance and intracellular ion concentration in TGF-β-induced epithelial-mesenchymal transition of retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wpiinc.com [wpiinc.com]
- 13. cellqart.com [cellqart.com]
- 14. medicine.umich.edu [medicine.umich.edu]
- 15. Protection of tight junction between RPE cells with tissue factor targeting peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method: FITC-Dextran Trans-Epithelial Permeability Assay | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 17. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. chondrex.com [chondrex.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Delivery of ROCK Inhibitors in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[][2][3][4] The Rho/ROCK signaling pathway is implicated in numerous physiological and pathological conditions, making it a compelling target for therapeutic intervention.[][5] While small molecule inhibitors of ROCK have been instrumental in short-term studies, their long-term application can be limited by issues of stability, off-target effects, and the need for continuous administration. Lentiviral vectors offer a robust and efficient method for the stable, long-term modulation of gene expression, providing a powerful tool to investigate the sustained effects of ROCK inhibition in various cell models.
This document provides detailed application notes and protocols for the lentiviral-mediated delivery of ROCK inhibitors, primarily through shRNA- or CRISPR/Cas9-based systems, to facilitate long-term functional studies.
Signaling Pathway and Experimental Design
The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton.[3] Activated Rho GTPases stimulate ROCK, which in turn phosphorylates downstream targets like Myosin Light Chain (MLC) and LIM Kinase (LIMK), leading to increased actomyosin contractility and stress fiber formation.[2][3]
Caption: The Rho/ROCK signaling pathway.
A typical experimental workflow for long-term studies using lentiviral delivery of ROCK inhibitors involves several key stages, from vector production to the analysis of transduced cells.
Caption: Experimental workflow for lentiviral-mediated ROCK inhibition.
Data on Long-Term Effects of ROCK Inhibition
The long-term inhibition of ROCK signaling can have varied and significant effects on different cell types. The following tables summarize key findings from studies investigating these long-term effects.
| Cell Type | Method of Inhibition | Duration | Key Findings | Reference |
| Human Keratinocytes | Y-27632 (chemical inhibitor) | >180 days | Indefinite extension of lifespan, rapid and conditional proliferation, inhibition of differentiation. | [6][7][8] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | Y-27632 (chemical inhibitor) | 120 hours | Maintained apparent specific growth rate, increased cell division, enhanced growth abilities in suspension culture. | [9][10] |
| Human Embryonic Stem Cells (hESCs) | Y-27632 (chemical inhibitor) | 4 days | Increased colony forming capacity, larger colony size. | [11] |
| hESC-derived Retinal Pigmented Epithelium (RPE) | Y-27632 (chemical inhibitor) | Up to 13 passages | Extended passage capabilities, increased population doublings (from 9 to 30), 5,000-fold increase in cell yield over 60 days. | [12] |
| Airway Epithelial Basal Cells | Y-27632 (chemical inhibitor) | Not specified | Enhanced proliferation, accelerated maturation. | [13][14][15] |
| Parameter | Short-Term ROCK Inhibition | Long-Term ROCK Inhibition |
| hiPSC Aggregate Morphology | Periphery localization of pMLC | pMLC not detected throughout the aggregate |
| hiPSC Growth | Apparent specific growth rate may decrease in late phase | Apparent specific growth rate is maintained |
| Keratinocyte Lifespan | N/A | Indefinite extension |
| Keratinocyte Proliferation | Immediate increase | Sustained rapid proliferation |
Experimental Protocols
Protocol 1: Production of Lentiviral Particles for ROCK Knockdown
This protocol describes the generation of lentiviral particles carrying an shRNA targeting ROCK1 or ROCK2 in HEK293T cells.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting ROCK1 or ROCK2 (or a non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Cell Seeding (Day 1): Plate 0.8-1 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics. Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.[16]
-
Transfection (Day 2):
-
In a sterile tube, prepare the DNA mixture in Opti-MEM: pLKO.1-shRNA plasmid, psPAX2, and pMD2.G.[17]
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.[17]
-
Add the transfection complex dropwise to the HEK293T cells.[17]
-
-
Media Change (Day 3): After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed complete DMEM.[17]
-
Viral Harvest (Days 4 & 5):
-
Filter and Store:
Protocol 2: Lentiviral Transduction and Generation of Stable Cell Lines
This protocol details the transduction of target cells with the produced lentivirus and the selection of a stable cell line with long-term ROCK knockdown.
Materials:
-
Target cells
-
Lentiviral particles (from Protocol 1)
-
Complete culture medium for target cells
-
Polybrene (Hexadimethrine Bromide)
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Puromycin Titration (Kill Curve): Before transduction, determine the optimal concentration of puromycin that kills non-transduced cells within 3-5 days. This is crucial for selecting a pure population of transduced cells.[19][20]
-
Cell Seeding (Day 1): Plate target cells in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of transduction.[19][20][21]
-
Transduction (Day 2):
-
Thaw the lentiviral particles on ice.[22]
-
Remove the culture medium from the cells and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).[17][22]
-
Add the desired amount of lentiviral particles to the cells. The multiplicity of infection (MOI) should be optimized for each cell type.[19][22]
-
Gently swirl the plate to mix and incubate at 37°C.[22]
-
-
Media Change (Day 3): After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.[19][22]
-
Selection (Day 4 onwards):
-
After 24-48 hours post-transduction, begin selection by adding the predetermined optimal concentration of puromycin to the medium.[16][19]
-
Maintain a parallel culture of non-transduced cells with puromycin as a selection control.[19]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed (typically 10-12 days).[20][22]
-
-
Expansion of Stable Clones:
-
Long-Term Studies: Once validated, the stable ROCK knockdown cell lines can be used for long-term experiments to assess changes in phenotype, function, and other relevant parameters.
Conclusion
Lentiviral-mediated delivery of ROCK inhibitors is a powerful technique for conducting long-term studies on the roles of ROCK signaling in various biological processes. The stable and sustained knockdown of ROCK expression allows for a more in-depth analysis of the chronic effects of inhibiting this pathway, which is invaluable for basic research and the development of novel therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers to design and execute such studies effectively.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-associated coiled-coil kinase (ROCK) signaling and disease | Semantic Scholar [semanticscholar.org]
- 6. The effect of Rho kinase inhibition on long-term keratinocyte proliferation is rapid and conditional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of Rho kinase inhibition on long-term keratinocyte proliferation is rapid and conditional - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK Inhibition Extends Passage of Pluripotent Stem Cell-Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rho-Associated Protein Kinase Inhibition Enhances Airway Epithelial Basal-Cell Proliferation and Lentivirus Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho-associated protein kinase inhibition enhances airway epithelial Basal-cell proliferation and lentivirus transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. manuals.cellecta.com [manuals.cellecta.com]
- 19. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 20. scbt.com [scbt.com]
- 21. gentarget.com [gentarget.com]
- 22. origene.com [origene.com]
Application of (R)-AR-13503 in Choroidal Neovascularization Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
State-of-the-art research has demonstrated the potential of (R)-AR-13503, a potent Rho kinase (ROCK) and protein kinase C (PKC) inhibitor, in targeting pathological angiogenesis, a key driver of choroidal neovascularization (CNV).[1][2][3] this compound is the active metabolite of Netarsudil (AR-13324) and has shown promise in preclinical models of retinal diseases.[4] This document provides detailed application notes and protocols for utilizing this compound in various in vitro, ex vivo, and in vivo CNV assays.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the inhibition of the ROCK signaling pathway.[1] The activation of ROCK is a critical step in mediating cellular processes fundamental to the formation of new blood vessels, including the organization of the actin cytoskeleton, cell adhesion, and migration.[5][6] By inhibiting ROCK, this compound disrupts these essential functions in endothelial cells, thereby impeding the development of CNV. Specifically, ROCK inhibition leads to a decrease in the phosphorylation of its downstream effectors, such as Myosin Light Chain (MLC) and LIM kinase (LIMK).[5] This results in reduced stress fiber formation and cell contractility, which are vital for endothelial cell migration and the structural integrity of nascent vessels.
Data Presentation
The following table summarizes the available quantitative data on the efficacy of this compound in various preclinical angiogenesis and retinal disease models.
| Assay Type | Model System | Key Parameter | Result |
| In Vitro Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 21 nM[1] |
| Ex Vivo Choroidal Sprouting | Mouse Choroidal Explants | Inhibition | Dose-dependent reduction in sprouting area[1] |
| In Vivo Neovascularization | Oxygen-Induced Retinopathy (OIR) Mouse Model | Neovascularization Reduction | Approximately 75% reduction when combined with aflibercept[2][3] |
| RPE Barrier Function | Primary Porcine Retinal Pigment Epithelium (RPE) | Transepithelial Resistance (TER) Increase | 200% increase at a concentration of 400 nM[1] |
Note: While a ROCK 1/2 inhibitor has been shown to significantly reduce the area and volume of laser-induced CNV in mice, specific quantitative data for this compound in this particular model is not yet publicly available.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound
-
96-well cell culture plates
-
Calcein AM or other suitable fluorescent dye for visualization
Protocol:
-
Thaw the Basement Membrane Matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest HUVECs and resuspend them in endothelial growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the growth medium.
-
Add 100 µL of the HUVEC suspension to each coated well.
-
Immediately add the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 to 18 hours.
-
Following incubation, carefully remove the medium and gently wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with Calcein AM for approximately 30 minutes at 37°C.
-
Visualize and quantify tube formation, measuring parameters such as total tube length and the number of branch points, using a fluorescence microscope and appropriate image analysis software.
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells through a porous membrane.
Materials:
-
HUVECs
-
Endothelial growth medium
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Fibronectin
-
This compound
-
Chemoattractant (e.g., VEGF)
-
Crystal Violet or a fluorescent dye for staining
Protocol:
-
Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) and allow them to air dry in a sterile hood.
-
Serum-starve HUVECs in a basal medium for 4-6 hours prior to the assay.
-
Add endothelial growth medium containing a chemoattractant (e.g., VEGF) and the desired concentrations of this compound or vehicle to the lower chambers of the 24-well plate.
-
Harvest and resuspend the serum-starved HUVECs in basal medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the migrated cells with Crystal Violet or a suitable fluorescent dye.
-
Count the number of migrated cells in several random fields of view under a microscope.
Ex Vivo Choroidal Sprouting Assay
This assay provides a more physiologically relevant model by assessing the outgrowth of new vessels from choroidal tissue explants.
Materials:
-
C57BL/6J mice
-
Basement Membrane Matrix
-
Endothelial cell growth medium
-
This compound
-
24-well plates
-
Dissection tools
Protocol:
-
Humanely euthanize the mice and enucleate the eyes under sterile conditions.
-
Under a dissecting microscope, carefully dissect the choroid-RPE complex from the posterior eyecup.
-
Cut the choroid into small, uniform pieces (approximately 1x1 mm).
-
Embed a single choroidal explant in the center of a well of a 24-well plate containing a small volume (e.g., 30 µL) of Basement Membrane Matrix.
-
Incubate the plate at 37°C for about 10 minutes to allow the matrix to solidify.
-
Gently add 500 µL of endothelial cell growth medium containing the desired concentrations of this compound or vehicle to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Replace the medium with fresh medium containing the respective treatments every two days.
-
After 5 to 7 days, capture images of the sprouting vessels using a phase-contrast microscope.
-
Quantify the area of sprouting from the edge of the explant using image analysis software.
In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
This widely used animal model mimics the development of CNV seen in neovascular age-related macular degeneration.
Materials:
-
C57BL/6J mice (typically 6-8 weeks of age)
-
Argon laser photocoagulator
-
Fundus camera
-
A sterile formulation of this compound for intravitreal injection
-
Fluorescein-dextran
Protocol:
-
Anesthetize the mice and dilate their pupils.
-
Using an argon laser (e.g., 532 nm wavelength, 200 mW power, 100 ms duration, 50 µm spot size), create 3-4 laser burns around the optic nerve to rupture Bruch's membrane. The formation of a vapor bubble is a key indicator of a successful rupture.
-
Immediately following laser application, perform an intravitreal injection of this compound (e.g., 2 µL of the desired concentration) or vehicle into the vitreous cavity using a fine-gauge needle.
-
On day 7 or 14 post-laser, anesthetize the mice and perform fluorescein angiography to visualize and assess vascular leakage from the CNV lesions.
-
Following angiography, perfuse the mice with high-molecular-weight fluorescein-dextran to label the vasculature.
-
Enucleate the eyes, fix them in 4% paraformaldehyde, and prepare choroidal flat mounts.
-
Visualize the CNV lesions using a fluorescence microscope and quantify the lesion area using appropriate image analysis software.
Western Blot Analysis of the Rho/ROCK Signaling Pathway
This protocol allows for the assessment of the effect of this compound on the phosphorylation status of key downstream effectors of ROCK.
Materials:
-
Choroidal endothelial cells or choroidal tissue lysates from the in vivo CNV model
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, anti-phospho-LIMK1/2 (Thr508/Thr505), anti-total-LIMK1/2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membranes
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Treat choroidal endothelial cells with various concentrations of this compound for appropriate durations. For in vivo studies, collect and lyse choroidal tissue from treated and control animals.
-
Prepare protein lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-MYPT1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane thoroughly with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform further washes with TBST and then develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using a suitable imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for the total protein and a loading control.
Visualizations
Caption: Signaling pathway of this compound in inhibiting choroidal neovascularization.
Caption: General workflow for in vitro and ex vivo choroidal neovascularization assays.
Caption: Experimental workflow for the in vivo laser-induced CNV model.
References
- 1. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rock1 & 2 Perform Overlapping and Unique Roles in Angiogenesis and Angiosarcoma Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Solubility issues of (R)-AR-13503 in aqueous solutions
Welcome to the technical support center for (R)-AR-13503. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is the active metabolite of Netarsudil. It is a potent inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2][3] Its inhibitory action on these pathways makes it a valuable tool for research in areas such as ophthalmology, oncology, and cardiovascular disease.[1][4]
Q2: I am observing precipitation after adding this compound to my aqueous buffer. Is this expected?
Yes, this is a common issue. This compound has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) will likely result in precipitation.
Q3: How can I dissolve this compound for my experiments?
Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted into your aqueous experimental medium. For in vivo studies, a co-solvent system is often required.
Troubleshooting Guide
Issue 1: Precipitate Formation in Aqueous Solutions
Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS, cell culture media), a precipitate forms immediately or over time.
Root Cause: The low solubility of this compound in water-based solutions is the primary cause. Even with an initial DMSO stock, the final concentration of the compound in the aqueous medium may exceed its solubility limit.
Solutions:
-
Increase the percentage of DMSO in the final solution: While not always feasible for cell-based assays due to solvent toxicity, a slightly higher final DMSO concentration might be tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent system: For in vivo experiments, a multi-component solvent system is recommended to improve solubility and bioavailability.[5]
-
Lower the final concentration: If the experimental design allows, reducing the final working concentration of this compound may prevent precipitation.
-
pH Adjustment: The solubility of this compound is pH-sensitive. Acidic conditions may improve its solubility. One protocol suggests adjusting the pH of the DMSO stock solution to 3 with hydrochloric acid (HCl).[5] However, ensure the final pH of your experimental medium is compatible with your biological system.
Issue 2: Difficulty in Preparing a Concentrated Stock Solution
Problem: this compound does not fully dissolve in DMSO, even at room temperature.
Solutions:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in DMSO.[5]
-
Gentle Warming: Gently warm the solution to aid dissolution. However, avoid excessive heat to prevent potential degradation of the compound.
-
pH Adjustment of Stock: As mentioned, adjusting the pH of the DMSO stock solution to approximately 3 with HCl can significantly improve solubility, allowing for the preparation of a more concentrated stock.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Insoluble | Direct dissolution is not recommended. |
| Water | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 40 mg/mL | Requires sonication and pH adjustment to ~3 with HCl for higher concentrations.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol is adapted from commercially available product information.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hydrochloric acid (HCl), diluted
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 40 mg/mL stock, add 1 mL of DMSO to 40 mg of this compound).
-
Vortex the solution thoroughly.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear.
-
Optional for high concentrations: If solubility is still an issue, carefully add a small amount of diluted HCl to adjust the pH of the DMSO stock to approximately 3.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This protocol details the preparation of a co-solvent formulation suitable for animal studies.[5]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a 1 mL final solution):
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before use. It is recommended to prepare this working solution fresh on the day of the experiment.[5]
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits ROCK and PKC signaling pathways.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting flowchart for precipitation issues.
References
Troubleshooting (R)-AR-13503 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-AR-13503 in animal studies. The information is intended for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Administration
Question 1: What is a recommended formulation for this compound for intraperitoneal (i.p.) injection in mice?
Answer: A commonly used formulation for this compound involves a multi-component vehicle to ensure solubility. For a 1.25 mg/kg dose, you can prepare a stock solution in DMSO and then dilute it with other excipients.[1]
Quantitative Data: Formulation Example
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Initial solvent for the compound |
| PEG300 | 40% | Solubilizer |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Vehicle |
This table summarizes a potential formulation strategy. The exact ratios may need to be optimized for your specific experimental conditions.
Troubleshooting Formulation Issues:
-
Precipitation: If you observe precipitation after adding the aqueous component (saline), try increasing the proportion of PEG300 or Tween-80. Sonication can also help to dissolve the compound.[1] Ensure the stock solution in DMSO is clear before adding other components.
-
High Viscosity: If the formulation is too viscous for easy injection, you can try slightly increasing the proportion of saline. However, be mindful of potential precipitation.
Question 2: What are the recommended routes of administration for this compound in animal studies?
Answer: The choice of administration route depends on the experimental goals and the target tissue. Intraperitoneal (i.p.) injection has been successfully used in a mouse model of oxygen-induced retinopathy.[1] Other common routes for small molecules in preclinical studies include intravenous (IV), subcutaneous (SC), and oral gavage. The rate of absorption generally follows IV > IP > SC > Oral.[2]
Question 3: I am observing high variability in my experimental results between animals in the same group. What could be the cause?
Answer: High variability can stem from several factors related to compound delivery:
-
Inconsistent Formulation: Ensure your formulation is homogenous. If the compound is not fully dissolved, different animals may receive different effective doses. Prepare the formulation fresh daily and mix thoroughly before each injection.
-
Inaccurate Dosing: Use appropriate and calibrated equipment for dosing. Ensure the injection volume is accurate for each animal's body weight.
-
Variable Injection Technique: Inconsistent injection placement (e.g., injecting into the fat pad instead of the peritoneal cavity for an i.p. injection) can lead to variable absorption. Ensure all personnel are properly trained and consistent in their technique.
Efficacy & Target Engagement
Question 4: My expected therapeutic effect is not being observed. How can I troubleshoot this?
Answer: A lack of efficacy can be due to several factors:
-
Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. A dose-response study is recommended to determine the optimal dose.
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption, rapid metabolism, or rapid excretion.
-
Incorrect Timing of Assessment: The time point for assessing the therapeutic effect may not be optimal. Consider a time-course study to identify the peak effect.
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: A PK study will help you understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will provide data on whether the compound is reaching the target tissue at the desired concentration.
-
Perform a Pharmacodynamic (PD) Study: A PD study can confirm target engagement. Since this compound is a Rho kinase (ROCK) inhibitor, you could measure the phosphorylation of downstream targets of ROCK, such as myosin light chain 2, in the target tissue.[3]
Safety & Tolerability
Question 5: I am observing adverse effects in my animals. What should I do?
Answer: Adverse effects could be related to the compound itself or the vehicle.
-
Vehicle Toxicity: Always include a vehicle-only control group in your study. This will help you differentiate between toxicity caused by this compound and toxicity caused by the formulation components.
-
Compound Toxicity: If toxicity is observed in the compound-treated group but not the vehicle group, you may need to lower the dose. A maximum tolerated dose (MTD) study can help establish a safe dose range.
-
Off-Target Effects: If toxicity persists even at lower doses that are expected to be effective, consider the possibility of off-target effects.
Common Signs of Toxicity to Monitor in Rodents:
-
Significant weight loss (>15-20%)
-
Changes in behavior (lethargy, hunched posture)
-
Ruffled fur
-
Changes in food and water intake
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Stock Solution:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure the powder is completely dissolved. Vortex if necessary.
-
-
Prepare the Vehicle:
-
In a separate sterile tube, combine the required volumes of PEG300, Tween-80, and saline according to your desired formulation ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
-
Combine and Mix:
-
Slowly add the this compound stock solution to the vehicle while vortexing. For the example formulation, you would add 1 part of the DMSO stock to 9 parts of the vehicle mixture.
-
Continue to vortex until the solution is clear and homogenous. If you observe any cloudiness, you can use a sonicator to aid dissolution.[1]
-
-
Final Preparation:
-
Prepare the formulation fresh on the day of use.
-
Visually inspect the solution for any precipitation before each injection.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip, to expose the abdomen.
-
-
Injection Site:
-
Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.
-
Wipe the injection site with a 70% ethanol wipe.
-
-
Injection:
-
Tilt the mouse slightly with its head downwards.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure you have not entered a blood vessel.
-
Slowly inject the calculated volume of the this compound formulation.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Signaling Pathway
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo study with this compound.
References
Overcoming off-target effects of (R)-AR-13503 in experiments
Welcome to the technical support center for (R)-AR-13503. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while navigating and overcoming its potential off-target effects. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols below.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound, focusing on distinguishing on-target ROCK inhibition from potential off-target effects.
Q1: My cells are showing unexpected morphological changes or toxicity at my effective dose of this compound. Is this an off-target effect?
A1: This is possible. While potent ROCK inhibition can significantly alter cell morphology and viability, unexpected or severe effects may indicate off-target activity. This compound is a potent ROCK inhibitor, but like many kinase inhibitors, it can interact with other kinases at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that ROCK signaling is inhibited at your working concentration. Perform a Western blot for the downstream target, phosphorylated Myosin Light Chain 2 (p-MLC2), to confirm a dose-dependent decrease.
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required for the desired ROCK-inhibition phenotype. Unintended effects are more likely at higher concentrations.
-
Use a Structurally Different ROCK Inhibitor: As a crucial control, use a ROCK inhibitor from a different chemical class (e.g., Y-27632 or Fasudil). If the unexpected phenotype persists with the control inhibitor, it is likely a consequence of ROCK inhibition. If the phenotype is unique to this compound, it may be an off-target effect.
-
Rescue Experiment: If possible, try to rescue the on-target phenotype. For example, if you are studying RhoA-mediated effects, transfecting cells with a constitutively active form of a downstream effector of ROCK might reverse the intended effects of this compound but not the off-target effects.
Q2: I am observing an effect that I cannot explain through the canonical Rho/ROCK signaling pathway. How can I investigate potential off-target interactions?
A2: If your observed phenotype does not align with known ROCK functions, a systematic approach is needed to identify potential off-target interactions.
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Review published kinase screening data for this compound if available. This will provide a list of potential off-target kinases that are inhibited at concentrations near your experimental dose.
-
In Silico Analysis: Use computational tools and databases (e.g., KinMap, PubChem) to predict potential off-target interactions of this compound based on its chemical structure.
-
Orthogonal Approach: Use non-pharmacological methods to inhibit ROCK, such as siRNA or shRNA knockdown of ROCK1 and ROCK2. If the phenotype is replicated with genetic knockdown, it confirms the effect is on-target. If not, an off-target effect of this compound is likely.
-
Direct Target Engagement Assays: If you have a hypothesized off-target, you can perform direct binding or enzymatic assays (e.g., cellular thermal shift assay - CETSA, or in vitro kinase assays) to confirm the interaction between this compound and the putative off-target protein.
Q3: What are the recommended working concentrations for this compound to maintain selectivity for ROCK?
A3: The optimal concentration is highly dependent on the cell type and experimental system. However, a general guideline is to use the lowest concentration that achieves the desired level of ROCK inhibition.
Recommendations:
-
Initial Dose-Response: Start with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the EC50 for your specific assay.
-
Typical Working Range: For many cell-based assays, concentrations in the range of 100 nM to 1 µM are effective for ROCK inhibition.
-
Refer to IC50 Data: Use the known IC50 values for ROCK1 and ROCK2 as a starting point, but remember that cell permeability and other factors will influence the required concentration in cellular experiments.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets. Data on off-target kinases should be carefully considered when designing experiments.
| Target Kinase | IC50 (nM) | Notes |
| ROCK1 | ~1-5 nM | High-affinity primary target. |
| ROCK2 | ~1-5 nM | High-affinity primary target. |
| Off-Target X | >100 nM | Hypothetical off-target for illustration. |
| Off-Target Y | >500 nM | Hypothetical off-target for illustration. |
Note: Specific off-target IC50 values for this compound are not extensively published. Researchers should consult the latest literature or perform their own kinase panel screening for a comprehensive profile.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-MLC2 to Confirm ROCK Inhibition
This protocol verifies the on-target activity of this compound by measuring the phosphorylation of a key downstream substrate of ROCK.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 500, 1000 nM) for the desired duration (e.g., 1-2 hours). Include a positive control if available (e.g., serum stimulation).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-MLC2 (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: siRNA-Mediated Knockdown of ROCK1/2 for Orthogonal Validation
This protocol helps to confirm that an observed phenotype is due to ROCK inhibition and not an off-target effect of this compound.
-
siRNA Preparation: Resuspend validated siRNAs targeting ROCK1, ROCK2, and a non-targeting control (scrambled) according to the manufacturer's instructions.
-
Transfection:
-
Plate cells so they will be 30-50% confluent at the time of transfection.
-
Prepare two sets of transfection complexes: one with ROCK1 siRNA and one with ROCK2 siRNA (or a combination of both). Also, prepare a non-targeting control.
-
Use a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) to transfect the cells with the siRNAs.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target proteins.
-
Validation of Knockdown: Harvest a subset of the cells and perform Western blotting or qRT-PCR to confirm the efficient knockdown of ROCK1 and ROCK2.
-
Phenotypic Assay: Perform your primary experiment on the remaining cells and compare the phenotype of the ROCK1/2 knockdown cells to that of the non-targeting control and the cells treated with this compound. A similar phenotype between the knockdown and inhibitor-treated cells strongly suggests the effect is on-target.
Visualizations
Diagram 1: Canonical Rho/ROCK Signaling Pathway
Caption: Inhibition of the RhoA/ROCK pathway by this compound.
Diagram 2: Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A logical workflow to distinguish on-target vs. off-target effects.
Improving the stability of (R)-AR-13503 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (R)-AR-13503 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound solutions.
Issue 1: Precipitation Observed During Preparation of Aqueous Solutions
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous buffers.
-
Improper Dissolution of Stock Solution: The initial DMSO stock solution may not have been fully dissolved.
-
Rapid Dilution: Adding the DMSO stock to aqueous buffer too quickly can cause the compound to crash out of solution.
-
Buffer Composition: The pH and composition of the aqueous buffer can affect the solubility of the compound.
Solutions:
-
Ensure Complete Dissolution of DMSO Stock: Before diluting in aqueous buffer, ensure the solid this compound is completely dissolved in 100% DMSO. Gentle warming (up to 37°C) and sonication can aid in this process.
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Optimize Final DMSO Concentration: While minimizing DMSO in cell-based assays is crucial (typically ≤0.1%), ensure the final concentration is sufficient to maintain solubility.
-
Consider Alternative Solvents for In Vivo Studies: For animal studies, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.
Issue 2: Loss of Compound Activity in Cell-Based Assays
Possible Causes:
-
Degradation in Aqueous Solution: this compound may be unstable in aqueous solutions, particularly at certain pH values or when exposed to light for extended periods.
-
Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates, reducing the effective concentration.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.
-
Improper Storage: Storing stock solutions at inappropriate temperatures can accelerate degradation.
Solutions:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before each experiment.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the DMSO stock solution into single-use volumes upon preparation.
-
Proper Storage: Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Use Low-Binding Labware: When working with low concentrations of the compound, consider using low-protein-binding tubes and plates to minimize adsorption.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to rule out solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 2 years |
| DMSO Stock Solution | -20°C | Up to 1 month |
| -80°C | Up to 1 year |
Q3: What is the stability of this compound in aqueous solution?
Q4: Can I store this compound in aqueous buffers?
A4: It is not recommended to store this compound in aqueous solutions for extended periods due to the potential for hydrolysis and degradation. Prepare working solutions fresh from a frozen DMSO stock for each experiment.
Q5: How many times can I freeze and thaw my DMSO stock solution?
A5: To ensure the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles. Upon initial preparation, the DMSO stock solution should be aliquoted into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 321.38 g/mol ), weigh out 3.21 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Forced Degradation Study for Assessing Stability (Based on Netarsudil Studies)
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Analysis of the compound and its degradation products would typically be performed by a stability-indicating HPLC method.
Stress Conditions:
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 N HCl.
-
Alkaline Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH.
-
Oxidative Degradation: Incubate a solution of this compound in 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound to 60°C.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm).
General Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
Incubate the solutions for a defined period (e.g., 24 hours).
-
For acidic and alkaline conditions, neutralize the solutions before analysis.
-
Analyze the stressed samples at various time points and compare them to an unstressed control solution to determine the percentage of degradation.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of ROCK and PKC inhibition by this compound.
References
- 1. Item - Identification and characterization of novel hydrolytic degradation products of netarsudil by LC-Q-TOF-MS/MS: In silico toxicity prediction - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize toxicity of (R)-AR-13503 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the potential toxicity of (R)-AR-13503 in cell culture experiments.
This compound is a potent inhibitor of Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC) , and is the active metabolite of Netarsudil.[1][2] It is primarily investigated for its therapeutic potential in ophthalmic diseases such as glaucoma, diabetic macular edema, and neovascular age-related macular degeneration.[2][3][4] It is important to note that while the user query mentioned "caspase-1 inhibitor," this compound's established mechanism of action is the inhibition of ROCK and PKC.[1] This guide will focus on its properties as a ROCK/PKC inhibitor.
Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound across various cell lines. The guidance provided here is based on best practices for working with small molecule kinase inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published in vitro data, this compound has an IC50 of 21 nM for inhibiting HUVEC tube formation.[4] For initial experiments, it is advisable to perform a dose-response curve starting from a low nanomolar range and extending to the micromolar range (e.g., 1 nM to 10 µM) to determine the effective concentration (EC50) for your desired phenotype and the cytotoxic concentration (CC50) for your specific cell line.[5]
Q2: My cells are showing signs of toxicity (e.g., poor morphology, detachment, reduced proliferation) even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: this compound is typically dissolved in an organic solvent like DMSO.[6] Ensure the final concentration of the solvent in your cell culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced toxicity.[5] Always include a vehicle-only control in your experiments to assess the effect of the solvent on your cells.[7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.[5] Cell lines where the ROCK or PKC pathways are critical for survival may be more susceptible to the on-target effects of this compound.
-
Compound Stability: Ensure that your this compound stock solution is stored correctly (typically at -20°C or -80°C) and that you are using fresh dilutions for your experiments to avoid degradation products that could be toxic.[8]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can bind to other kinases or cellular targets, leading to off-target toxicity.[9]
Q3: How can I distinguish between on-target and off-target toxicity of this compound?
A3: Distinguishing between on-target and off-target effects is a critical aspect of working with small molecule inhibitors.[10] Here are a few strategies:
-
Use a Structurally Different Inhibitor: If possible, use another ROCK or PKC inhibitor with a different chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.[10]
-
Rescue Experiments: Attempt to "rescue" the toxic phenotype by activating downstream components of the ROCK/PKC pathway.
-
Use a Negative Control Analog: If available, a structurally similar but inactive version of this compound can be a powerful tool to demonstrate that the observed effects are due to its intended inhibitory activity.[10]
-
Assess in Target-Deficient Cells: If feasible, test the compound in cell lines that have been genetically modified to lack ROCK or PKC to see if the toxicity persists.
Q4: What are the best practices for preparing and storing this compound to maintain its stability and minimize potential for toxic degradation products?
A4: To ensure the stability and integrity of this compound:
-
Solubilization: Dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).[6]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation.[1] Protect the compound from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background cytotoxicity in all treated wells, including low concentrations. | Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.1%.[5] Include a vehicle-only control to confirm. |
| Poor compound solubility leading to precipitation and non-specific effects. | Visually inspect the media for precipitate after adding the compound. Consider using a solubilizing agent if compatible with your cell line.[8] | |
| Cell death is observed only at higher concentrations, but this overlaps with the desired effective concentration. | On-target toxicity due to the essential role of ROCK/PKC in the specific cell line. | Reduce the incubation time with the compound. Use the lowest effective concentration for the shortest possible duration. |
| Off-target effects at higher concentrations. | Perform a kinase selectivity panel to identify potential off-target interactions. Use a more selective inhibitor if available.[6] | |
| Inconsistent results between experiments. | Degradation of this compound stock or working solutions. | Use fresh aliquots of the stock solution for each experiment and prepare working dilutions immediately before use.[8] |
| Variations in cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols and ensure cells are in a healthy, logarithmic growth phase before treatment. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the concept of determining a therapeutic window for this compound in different cell lines. This data is for illustrative purposes only and is not derived from published experimental results for this compound.
| Cell Line | Cell Type | Hypothetical IC50 (nM) (Inhibition of cell migration) | Hypothetical CC50 (nM) (Cytotoxicity) | Hypothetical Therapeutic Index (CC50/IC50) |
| HUVEC | Human Umbilical Vein Endothelial Cells | 25 | 1500 | 60 |
| ARPE-19 | Human Retinal Pigment Epithelial Cells | 40 | 2500 | 62.5 |
| PC-3 | Human Prostate Cancer Cells | 150 | 800 | 5.3 |
| NIH-3T3 | Mouse Embryonic Fibroblast Cells | 200 | 1200 | 6 |
Experimental Protocols
Protocol: Assessing the Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol provides a general method for determining the concentration-dependent cytotoxicity of this compound in a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. For example, prepare 2X concentrations for a 1:1 addition to the wells.
-
Include wells for "cells only" (no treatment), "vehicle control" (medium with the highest concentration of DMSO used), and "no cells" (medium only, for background fluorescence).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" control from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100
-
-
Plot the % viability against the log of the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Mandatory Visualizations
Caption: Workflow for a standard cell viability assay.
Caption: Potential mechanisms of this compound induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biospace.com [biospace.com]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
Interpreting unexpected results with (R)-AR-13503 treatment
Welcome to the technical support center for (R)-AR-13503. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with this potent Rho kinase (ROCK) and Protein Kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
FAQ 1: Mechanism of Action and Expected Outcomes
Question: What is the primary mechanism of action for this compound, and what are the expected results in typical cell-based assays?
Answer: this compound is the active metabolite of Netarsudil (AR-13324).[1][2] Its primary mechanism involves the potent inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[3][4][5]
-
ROCK Inhibition: The ROCK signaling pathway is a critical regulator of the actin cytoskeleton. Inhibition by this compound leads to the dephosphorylation of downstream targets like Myosin Light Chain (MLC), resulting in reduced actin stress fiber formation and decreased cellular contraction.[6][7] In ocular research, this relaxation of trabecular meshwork cells increases aqueous humor outflow, thus lowering intraocular pressure (IOP).[7][8][9]
-
PKC Inhibition: The dual inhibition of PKC contributes to its anti-angiogenic and blood-retinal barrier protective effects.[10][11]
Expected Outcomes:
-
Cell Morphology: A visible reduction in actin stress fibers and a more rounded cell morphology.
-
Cell Contractility: Decreased contractility in assays using models like collagen gel contraction or traction force microscopy.[7]
-
Biochemical Assays: Reduced phosphorylation of downstream ROCK targets (e.g., MLC, cofilin).[6]
-
Angiogenesis Assays: Inhibition of tube formation in HUVEC assays and reduced sprouting in ex vivo choroidal explant models.[11]
-
Permeability Assays: Increased transepithelial resistance (TER) in retinal pigment epithelium (RPE) cell monolayers.[11]
Troubleshooting Guides
Scenario 1: Unexpected Cell Toxicity or Reduced Viability
Question: I am observing the expected changes in cell morphology (e.g., reduced stress fibers) with this compound treatment, but my viability assays show a significant decrease in cell proliferation and/or an increase in cell death. Is this a known off-target effect?
Answer: This is a plausible but unexpected result that can stem from several factors. While this compound is designed to target cell contractility, its core mechanism—inhibition of a fundamental kinase—can have broader consequences.
Possible Causes and Troubleshooting Steps:
-
Cytokinesis Interference: ROCK plays a crucial role in the formation of the contractile ring during cytokinesis (the final stage of cell division). Potent ROCK inhibition can lead to failed cytokinesis, resulting in binucleated or multinucleated cells, which can subsequently trigger cell cycle arrest or apoptosis.[12][13]
-
Troubleshooting: Perform cell cycle analysis (e.g., via flow cytometry with propidium iodide staining) to check for accumulation in the G2/M phase. Use microscopy to visually inspect for an increased incidence of binucleated cells.
-
-
Concentration-Dependent Cytotoxicity: The observed toxicity may occur only at higher concentrations. It is critical to distinguish between the therapeutic window for cytoskeletal effects and the threshold for general cytotoxicity.
-
Troubleshooting: Perform a detailed dose-response curve, measuring both the desired effect (e.g., IC50 for contractility inhibition) and cytotoxicity (e.g., CC50). This will help you determine the optimal concentration for your experiments.
-
-
Off-Target Kinase Inhibition: While known as a ROCK/PKC inhibitor, this compound could affect other kinases essential for cell survival, particularly in specific cell types.[14][15]
-
Troubleshooting: If available, compare your results with a more structurally distinct ROCK inhibitor. If the toxicity is unique to this compound, it may suggest an off-target effect.
-
| Parameter | Expected Result | Unexpected Result | Potential Cause |
| Cell Morphology | Reduced actin stress fibers, rounded appearance.[6] | Cells appear rounded but also show signs of apoptosis (blebbing). | High concentration or prolonged exposure leading to cytotoxicity. |
| Cell Proliferation (e.g., BrdU assay) | Minimal to no change at effective concentrations. | Significant decrease in proliferation. | Interference with cell cycle progression (cytokinesis failure).[12] |
| Cell Viability (e.g., MTT/LDH assay) | >90% viability at effective concentrations. | Significant decrease in viability. | Off-target effects or induction of apoptosis due to mitotic catastrophe.[13][14] |
| Cell Cycle Analysis | Normal cell cycle distribution. | Accumulation of cells in G2/M phase or with >4N DNA content. | Mitotic arrest/cytokinesis failure.[13] |
Scenario 2: Inconsistent Efficacy in Angiogenesis Assays
Question: My results using this compound in an in vitro angiogenesis assay (HUVEC tube formation) are highly variable. What are the common causes of such inconsistency?
Answer: Inconsistent results in sensitive biological assays are a common challenge. For kinase inhibitors like this compound, the variability can often be traced to compound handling, assay conditions, or biological variance.
Troubleshooting Checklist:
-
Compound Stability and Storage:
-
Action: ROCK inhibitors are generally stable, but improper storage can lead to degradation.[16] Ensure the compound is stored at -20°C or -80°C as a powder and in small, single-use aliquots after reconstitution in a suitable solvent (e.g., DMSO) to avoid repeated freeze-thaw cycles.[10] Prepare working solutions fresh from a stock aliquot for each experiment.
-
-
Assay Conditions:
-
Action: Angiogenesis assays are sensitive to minor variations. Standardize the following:
-
Cell Seeding Density: Use a consistent number of cells for each experiment.
-
Serum Concentration: The presence of growth factors in serum can compete with or mask the inhibitory effect. Ensure the same batch and concentration of serum is used.
-
Matrix Quality: Use the same lot of Matrigel® or other basement membrane extract, ensuring it is properly thawed and plated to achieve a consistent thickness.
-
-
-
Positive and Negative Controls:
-
Action: Always include appropriate controls.
-
Vehicle Control: (e.g., 0.1% DMSO) to ensure the solvent is not affecting tube formation.
-
Positive Control: A well-characterized angiogenesis inhibitor (e.g., Sunitinib) to confirm the assay is working as expected.
-
-
| Parameter | IC50 Value | Assay Type | Source |
| This compound | 21 nM | HUVEC Tube Formation | [11] |
Scenario 3: Unexpected Pro-Inflammatory or Vasodilatory Effects
Question: In my in vivo model, I am seeing the expected therapeutic effect (e.g., IOP reduction), but it is accompanied by significant tissue redness (hyperemia). Is this an expected side effect or an indication of a toxic pro-inflammatory response?
Answer: This is a well-documented and expected effect of topical ROCK inhibitors. Conjunctival hyperemia (eye redness) is the most common adverse event reported in clinical trials for Netarsudil and other ROCK inhibitors.[2][17]
Distinguishing a Pharmacological Effect from Toxicity:
-
Mechanism: Hyperemia is primarily caused by the vasodilation of blood vessels in the conjunctiva, a direct consequence of ROCK inhibition relaxing the smooth muscle cells in the vessel walls. It is generally considered a transient, on-target pharmacological effect rather than a sign of cellular toxicity or a classic immune-mediated inflammatory response.
-
Time Course: The effect is typically dose-dependent and appears shortly after administration, often resolving within several hours.[18] A persistent, worsening redness accompanied by other signs like significant swelling or discharge might indicate a more severe inflammatory reaction.
Experimental Approach to Characterize the Response:
-
Quantify Hyperemia: Use a standardized scoring system (e.g., 0-4 scale) to grade the redness at multiple time points post-administration.
-
Measure Vasodilation: If possible, use techniques like laser Doppler flowmetry to directly measure changes in blood flow in the target tissue.
Appendix: Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for Actin Cytoskeleton
This protocol is for visualizing changes in actin stress fibers in cultured cells (e.g., human trabecular meshwork cells) following treatment with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 2-24 hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Staining: Incubate with fluorophore-conjugated Phalloidin (at manufacturer's recommended dilution in 1% BSA) for 1 hour at room temperature, protected from light.
-
Nuclear Counterstain: Wash three times with PBS. Incubate with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Compare the structure and prevalence of actin stress fibers between treated and control groups.
Protocol 2: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This protocol measures the inhibition of a key downstream effector of ROCK signaling.
Materials:
-
Cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-MLC, Rabbit anti-total-MLC, Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment & Lysis: Culture and treat cells as described above. After treatment, place the plate on ice, wash with ice-cold PBS, and lyse the cells directly in the plate with ice-cold RIPA buffer. Scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody for p-MLC (typically 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Detect the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: To normalize, strip the membrane and re-probe for total MLC and then for a loading control like GAPDH. Quantify band intensities to determine the ratio of p-MLC to total MLC. A decrease in this ratio indicates effective ROCK inhibition.
References
- 1. dovepress.com [dovepress.com]
- 2. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerie Pharmaceuticals Initiates First-in-Human Clinical Trial of AR-13503 Sustained Release Intravitreal Implant in Patients with Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema - BioSpace [biospace.com]
- 4. AR-13503 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. AR 13503 - AdisInsight [adisinsight.springer.com]
- 6. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma [mdpi.com]
- 7. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aao.org [aao.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
- 14. benchchem.com [benchchem.com]
- 15. icr.ac.uk [icr.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Aerie Pharmaceuticals Announces Acceptance of Its Investigational New Drug Application for AR-13503 Sustained Release Implant - BioSpace [biospace.com]
- 18. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in (R)-AR-13503 experimental outcomes
Welcome to the technical support center for (R)-AR-13503. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental outcomes involving this potent Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving and storing this compound?
A1: Proper handling of this compound is critical for reproducible results. The compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. For example, to achieve a 40 mg/mL stock, sonication and adjustment of pH to 3 with HCl may be necessary.[2] Hygroscopic DMSO can significantly impact solubility, so it is crucial to use a newly opened bottle of anhydrous, high-purity DMSO.
-
Storage: Store the powdered compound in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for one year.[2]
-
Working Solution Preparation: It is recommended to prepare aqueous working solutions fresh for each experiment.[3] When diluting the DMSO stock into your aqueous cell culture medium or buffer, ensure the final DMSO concentration is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and affect experimental outcomes.[4] If precipitation occurs upon dilution, gentle warming or sonication may help.[3]
Q2: I'm observing inconsistent IC50 values in my cell-based assays. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Compound Instability: Ensure that your this compound stock solution has been stored correctly and that you have not subjected it to multiple freeze-thaw cycles, which can lead to degradation.
-
Solubility Issues: Precipitation of the compound upon dilution into aqueous media will result in a lower effective concentration. Visually inspect your final working solutions for any signs of precipitation.
-
Cell Line Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Continuous passaging can lead to genetic drift, altering the cells' response to inhibitors.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and serum concentration in the media can all contribute to variability. Standardize these parameters across all experiments.
-
DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including vehicle controls. Most cell lines can tolerate up to 0.5% DMSO, but this should be optimized for your specific cell line.[4]
Q3: Are there known off-target effects for this compound that could explain unexpected results?
A3: Yes. This compound is known to be an inhibitor of both ROCK and Protein Kinase C (PKC).[2][5][6] This dual activity can lead to a broader range of cellular effects than a highly specific ROCK inhibitor. If you are observing unexpected phenotypes, consider the potential involvement of PKC inhibition in your experimental system. It may be beneficial to compare your results with those obtained using a more selective ROCK inhibitor or a specific PKC inhibitor to dissect the respective contributions of each pathway.
Troubleshooting Guides
Guide 1: Poor or No Activity in a ROCK Kinase Assay
If you are not observing the expected inhibition of ROCK activity, follow this troubleshooting workflow.
References
- 1. corning.com [corning.com]
- 2. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refinement of (R)-AR-13503 Protocols for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-AR-13503, a potent ROCK and PKC inhibitor. Our aim is to facilitate the generation of reproducible and reliable experimental results through detailed protocols, troubleshooting guides, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of netarsudil and functions as a potent inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[1][2][3] Its primary mechanism of action involves the relaxation of the trabecular meshwork, leading to increased aqueous humor outflow and reduced intraocular pressure.[4][5][6] Additionally, it exhibits anti-angiogenic properties and enhances the barrier function of the retinal pigment epithelium (RPE).[7][8]
Q2: What are the main research applications for this compound?
A2: this compound is primarily investigated for its therapeutic potential in ophthalmic conditions such as glaucoma, diabetic macular edema (DME), and neovascular age-related macular degeneration (nAMD).[1][4][9] Its ability to modulate cellular contraction, migration, and proliferation makes it a valuable tool for studying these and other related biological processes.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For in vitro use, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[10] It is crucial to prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.[8] To ensure stability, stock solutions should be aliquoted and stored at -20°C, protected from light and repeated freeze-thaw cycles.[10][11]
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: As a dual ROCK/PKC inhibitor, the effects of this compound are not solely limited to the ROCK pathway.[1][2] When designing experiments, it is important to include appropriate controls to distinguish the effects of ROCK inhibition from those of PKC inhibition. Comparing results with more selective ROCK or PKC inhibitors can help elucidate the specific pathways involved in the observed cellular responses.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, a dual ROCK/PKC inhibitor.
Troubleshooting Guides
HUVEC Tube Formation Assay
Q: My HUVECs are not forming a robust tubular network. What could be the issue?
A: Several factors can contribute to poor tube formation. Firstly, ensure your HUVECs are at a low passage number (P2-P5) and have reached 70-90% confluency before harvesting.[12] The seeding density is also critical; a range of 10,000-15,000 cells per well of a 96-well plate is generally recommended.[12] Additionally, verify the quality and concentration of your basement membrane matrix (e.g., Matrigel), as batch-to-batch variability can occur.
Q: I am observing high variability in tube formation between replicate wells. How can I improve consistency?
A: To minimize variability, ensure a uniform, bubble-free layer of the basement membrane matrix at the bottom of each well. When seeding the cells, distribute them evenly across the well. Pipetting technique is crucial; avoid introducing bubbles and dispense the cell suspension gently to prevent disturbing the matrix layer.
| Problem | Potential Cause | Recommended Solution |
| No or poor tube formation | Cell health issues (high passage, low viability) | Use low passage HUVECs and ensure high viability pre-seeding.[12] |
| Suboptimal cell seeding density | Perform a titration to determine the optimal seeding density for your specific cells and conditions.[12] | |
| Inactive or improperly stored basement membrane matrix | Use a new batch of matrix and ensure it is stored and handled according to the manufacturer's instructions. | |
| Inconsistent tube formation | Uneven matrix coating | Ensure a uniform layer of the matrix in each well, avoiding bubbles. |
| Inconsistent cell seeding | Gently mix the cell suspension before seeding each replicate and distribute cells evenly. | |
| Cell death during the assay | Cytotoxicity of this compound at the tested concentration | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
| Nutrient depletion in the culture medium | Ensure the use of appropriate, fresh culture medium. |
RPE Permeability Assay (Transepithelial Electrical Resistance - TEER)
Q: My TEER readings are unstable and fluctuating. What could be causing this?
A: Unstable TEER readings are often due to issues with the electrode placement or the conductivity of the medium.[7] Ensure the electrode is consistently positioned in the same location and depth within the transwell insert for each measurement.[7] The medium in both the apical and basolateral compartments must be conductive (e.g., cell culture medium or PBS) and at a stable temperature, as temperature fluctuations can affect tight junction permeability and TEER readings.[7]
Q: The TEER values for my RPE cell monolayer are lower than expected. How can I improve barrier function?
A: Low TEER values may indicate an incomplete or poorly formed cell monolayer. Allow the RPE cells sufficient time to polarize and form tight junctions, which can take several weeks.[13] The choice of culture substrate can also influence barrier function; consider coating the transwell inserts with extracellular matrix proteins like laminin.[14] Additionally, ensure the cell culture medium contains the necessary supplements to promote RPE polarization.
| Problem | Potential Cause | Recommended Solution |
| Unstable TEER readings | Inconsistent electrode placement | Use a consistent technique for placing the electrode in each well.[7] |
| Temperature fluctuations | Allow the plate to equilibrate to room temperature before taking measurements.[7] | |
| Insufficient or non-conductive medium | Ensure adequate volume of conductive medium in both compartments.[7] | |
| Low TEER values | Incomplete cell monolayer | Allow more time for cells to form a confluent and polarized monolayer.[13] |
| Suboptimal culture conditions | Optimize culture medium and consider coating transwell inserts with ECM proteins.[14] | |
| High variability between replicates | Inconsistent cell seeding density | Ensure a uniform cell seeding density across all transwells. |
| Edge effects in the culture plate | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature changes. |
Detailed Experimental Protocols
HUVEC Tube Formation Assay
This protocol is adapted from standard in vitro angiogenesis assays.[6][15][16]
-
Preparation of Basement Membrane Matrix:
-
Thaw basement membrane matrix (e.g., Geltrex™ or Matrigel®) on ice overnight at 4°C.
-
Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding:
-
Harvest HUVECs (passage 2-5) at 70-90% confluency.
-
Resuspend the cells in the desired culture medium at a concentration of 2-3 x 10^5 cells/mL.
-
Add 50 µL of the cell suspension (10,000-15,000 cells) to each well containing the solidified matrix.
-
Include wells with and without this compound at various concentrations.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).
-
RPE Permeability Assay (TEER)
This protocol provides a general framework for assessing RPE barrier function.[13][14][17]
-
Cell Culture:
-
Seed ARPE-19 cells onto permeable transwell inserts (e.g., 0.4 µm pore size) at a high density.
-
Culture the cells for 2-4 weeks to allow for polarization and the formation of a tight monolayer. Change the medium every 2-3 days.
-
-
TEER Measurement:
-
Before measurement, allow the culture plate to equilibrate to room temperature for at least 15 minutes.
-
Use an epithelial voltohmmeter with a "chopstick" electrode.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading.
-
-
Data Analysis:
-
Measure the resistance of a blank transwell insert containing only medium and subtract this value from the readings of the cell-containing inserts.
-
Multiply the corrected resistance by the surface area of the transwell insert to obtain the TEER value in Ω·cm².
-
Treat the cells with this compound and measure TEER at various time points to assess its effect on barrier function.
-
Ex Vivo Choroidal Sprouting Assay
This protocol is based on established methods for studying microvascular angiogenesis.[4][18][19][20]
-
Choroid Explant Preparation:
-
Euthanize a mouse and enucleate the eyes.
-
Under a dissecting microscope, make an incision at the limbus and remove the cornea, lens, and retina.
-
Carefully dissect the RPE-choroid-sclera complex and cut it into small pieces (approximately 1x1 mm).
-
-
Explant Culture:
-
Place a drop of basement membrane matrix in the center of a well in a 24-well plate and embed a single choroidal fragment within the matrix.
-
Allow the matrix to solidify at 37°C for 10-15 minutes.
-
Add culture medium, with or without this compound, to the well.
-
-
Analysis of Sprouting:
-
Incubate the plate at 37°C and monitor for vascular sprouting daily for up to 6 days.
-
Capture images of the sprouts using a microscope.
-
Quantify the area of sprouting from the edge of the explant using imaging software.
-
Experimental Workflows
Caption: Experimental workflow for the HUVEC tube formation assay.
Caption: Experimental workflow for the RPE permeability (TEER) assay.
Quantitative Data Summary
| Assay | Cell Type | Parameter Measured | This compound Effect | Reported Value | Citation |
| HUVEC Tube Formation | HUVEC | Angiogenesis | Inhibition | IC50 of 21 nM | [7] |
| RPE Permeability | Primary Porcine RPE | Transepithelial Resistance (TER) | Enhancement | 200% increase at 400 nM | [7] |
| Choroidal Sprouting | Mouse Choroidal Explants | Angiogenesis | Inhibition | Dose-dependent reduction | [7] |
| Oxygen-Induced Retinopathy | Mouse Model | Neovascularization | Inhibition | ~55% reduction (with aflibercept) | [8] |
References
- 1. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modeling Angiogenesis In Vitro: Challenges & Advances [mimetas.com]
- 3. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Choroid Sprouting Assay: An Ex Vivo Model of Microvascular Angiogenesis | Semantic Scholar [semanticscholar.org]
- 5. moleculardevices.com [moleculardevices.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. wpiinc.com [wpiinc.com]
- 8. Evaluation of Angiogenesis Assays | MDPI [mdpi.com]
- 9. Advanced In Vitro Angiogenesis Models Explained [mimetas.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. promocell.com [promocell.com]
- 13. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Assay Protocols for Porcine Single-Eye Retinal Pigment Epithelium Concerning Oxidative Stress and Inflammation | MDPI [mdpi.com]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Measuring permeability in human retinal epithelial cells (ARPE-19): implications for the study of diabetic retinopathy [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Choroid Sprouting Assay: An Ex Vivo Model of Microvascular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Ex Vivo Choroid Sprouting Assay of Ocular Microvascular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ROCK Inhibitors: (R)-AR-13503 vs. Y-27632
For researchers, scientists, and drug development professionals, the selection of a suitable Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor is critical for advancing studies in areas ranging from glaucoma and cardiovascular disease to cancer and neuroscience. This guide provides an objective comparison of two prominent ROCK inhibitors, (R)-AR-13503 and Y-27632, focusing on their performance, supported by experimental data, to aid in the selection of the most appropriate tool compound for specific research needs.
This compound is the active metabolite of Netarsudil (AR-13324), an FDA-approved medication for lowering intraocular pressure.[1] Y-27632 is a widely used, first-generation ROCK inhibitor that has been instrumental in elucidating the physiological roles of the ROCK signaling pathway. This comparison will delve into their mechanisms of action, potency, and selectivity, providing a clear overview of their respective pharmacological profiles.
Mechanism of Action
Both this compound and Y-27632 are potent inhibitors of the two isoforms of ROCK, ROCK1 and ROCK2. They exert their inhibitory effects by competing with ATP for binding to the kinase domain of the ROCK enzymes.[2] This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and Y-27632.
Table 1: In Vitro Kinase Inhibition [2]
| Compound | Target | Ki (nM) |
| This compound (Netarsudil-M1) | ROCK1 | 0.2 |
| ROCK2 | 0.2 | |
| Y-27632 | ROCK1 | 220 |
| ROCK2 | 300 |
Table 2: Cellular Activity [2]
| Compound | Assay | Cell Type | IC50 (nM) |
| This compound (Netarsudil-M1) | Disruption of Actin Stress Fibers | Porcine Trabecular Meshwork (PTM) | 22 |
| Disruption of Focal Adhesions | Human Trabecular Meshwork (HTM) | 3 | |
| Netarsudil (AR-13324) | Disruption of Actin Stress Fibers | Porcine Trabecular Meshwork (PTM) | 79 |
| Disruption of Focal Adhesions | Human Trabecular Meshwork (HTM) | 16 | |
| This compound | HUVEC Tube Formation | HUVEC | 21[3] |
Note: Data for Y-27632 in comparable cellular assays for direct IC50 comparison was not available in the reviewed literature.
Based on the in vitro kinase inhibition data, this compound is significantly more potent than Y-27632, with Ki values in the sub-nanomolar range for both ROCK1 and ROCK2.[2] This suggests that this compound can achieve effective ROCK inhibition at much lower concentrations than Y-27632.
Experimental Protocols
In Vitro Kinase Assay Protocol for ROCK Inhibitors
This protocol outlines a general method for determining the inhibitory activity of compounds against ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Test compounds (this compound, Y-27632) dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the ROCK enzyme and substrate to the wells.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate, often using a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercially available kit.[4][5][6]
-
The IC₅₀ values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based ROCK Activity Assay (MYPT1 Phosphorylation)
This assay measures the inhibition of ROCK activity in a cellular context by quantifying the phosphorylation of a direct downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).[7]
Materials:
-
Cell line of interest (e.g., Human Trabecular Meshwork cells)
-
Cell culture medium and reagents
-
Test compounds (this compound, Y-27632)
-
Lysis buffer
-
Antibodies: anti-phospho-MYPT1 (Thr696/Thr853) and total MYPT1 antibody
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of MYPT1 using either Western blotting or a sandwich ELISA.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-phospho-MYPT1 and total MYPT1 antibodies.
-
For ELISA, use a capture antibody for total MYPT1 and a detection antibody for phospho-MYPT1.[7]
-
Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA) and normalize the phosphorylated MYPT1 signal to the total MYPT1 signal.
-
Calculate the IC₅₀ values based on the dose-response curve.
HUVEC Tube Formation Assay
This assay assesses the effect of inhibitors on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures, a key process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
Test compounds (this compound, Y-27632)
-
96-well plates
-
Microscope with imaging software
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.[8]
-
Allow the matrix to solidify at 37°C for at least 30 minutes.[8]
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds.
-
Seed the HUVECs onto the solidified matrix.[8]
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.[9][10]
-
Image the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.[11]
Mandatory Visualization
Caption: The ROCK signaling pathway and points of inhibition.
Caption: A logical workflow for comparing ROCK inhibitors.
Conclusion
Both this compound and Y-27632 are valuable tools for studying the ROCK signaling pathway. However, the experimental data clearly indicates that this compound is a significantly more potent inhibitor of both ROCK1 and ROCK2 in vitro.[2] Its sub-nanomolar potency allows for its use at lower concentrations, which can minimize the potential for off-target effects. For researchers requiring a highly potent and specific ROCK inhibitor, this compound presents a compelling option. Y-27632, while less potent, remains a well-characterized and widely used tool compound that has contributed significantly to our understanding of ROCK biology. The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental system and the desired level of potency. This guide provides the necessary data and protocols to make an informed decision for future research endeavors.
References
- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 6. content.abcam.com [content.abcam.com]
- 7. scispace.com [scispace.com]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
A Comparative Guide to the Anti-Angiogenic Effects of (R)-AR-13503
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of (R)-AR-13503, a novel Rho kinase (ROCK) and protein kinase C (PKC) inhibitor, with other established anti-angiogenic agents. The following sections present supporting experimental data from key in vitro and ex vivo assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound demonstrates potent anti-angiogenic activity by inhibiting key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. This guide compares its efficacy with prominent anti-angiogenic therapies targeting Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), as well as the Ephrin receptor tyrosine kinase pathway. The presented data highlights the potential of this compound as a multi-target inhibitor in the field of angiogenesis research and drug development.
Comparative Efficacy of Anti-Angiogenic Agents
The following tables summarize the inhibitory concentrations (IC50) of this compound and alternative anti-angiogenic compounds in two standard assays: the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay and the choroidal sprouting assay.
Table 1: HUVEC Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
| Compound | Target | IC50 (HUVEC Tube Formation) |
| This compound | ROCK/PKC | 21 nM[1] |
| Bevacizumab | VEGF-A | ~0.11 µg/mL* |
| Ranibizumab | VEGF-A | Dose-dependent inhibition observed, specific IC50 not available in the searched literature. |
| SU5402 | FGFR-1/VEGFR-2 | ~0.03 µM (for FGFR-1)[2] |
| EphA2-Fc | EphA2 Receptor | Inhibition of tube formation observed, specific IC50 not available in the searched literature. |
*Note: IC50 value for Bevacizumab is from a VEGF bioassay system, which may not be directly comparable to a tube formation assay[3]. Other sources confirm dose-dependent inhibition of HUVEC tube formation[4].
Table 2: Choroidal Sprouting Assay
This ex vivo assay provides a more complex model of angiogenesis, using choroidal explants to observe the sprouting of new microvessels.
| Compound | Target | Observed Effect on Choroidal Sprouting |
| This compound | ROCK/PKC | Dose-dependent reduction in sprouting area.[1] |
| Bevacizumab | VEGF-A | Inhibition of choroidal neovascularization.[5] |
| Ranibizumab | VEGF-A | Inhibition of choroidal neovascularization.[6] |
| SU5402 | FGFR-1/VEGFR-2 | Data not available in the searched literature. |
| EphA2-Fc | EphA2 Receptor | Data not available in the searched literature. |
Signaling Pathways in Angiogenesis
The following diagram illustrates the key signaling pathways targeted by this compound and the compared anti-angiogenic agents.
Figure 1: Simplified signaling pathways in angiogenesis and points of inhibition.
Experimental Workflows
The following diagrams outline the general workflows for the key experimental assays cited in this guide.
Figure 2: Workflow for the HUVEC Tube Formation Assay.
Figure 3: Workflow for the Choroidal Sprouting Assay.
Detailed Experimental Protocols
HUVEC Tube Formation Assay
This protocol is a standard method for assessing in vitro angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound and other test compounds
-
Calcein AM or other suitable fluorescent dye
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment: Add 100 µL of the HUVEC suspension to each well. Immediately add the test compounds at the desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Staining: After incubation, carefully remove the medium and wash the cells with PBS. Add a fluorescent dye solution (e.g., Calcein AM) and incubate according to the manufacturer's instructions.
-
Imaging and Analysis: Capture images of the tube-like structures using a fluorescence microscope. Quantify the total tube length, number of branch points, and number of loops using image analysis software.
Ex Vivo Choroidal Sprouting Assay
This protocol provides a more physiologically relevant model of angiogenesis.
Materials:
-
C57BL/6J mice (postnatal day 4-7)
-
Dissection microscope and micro-dissection tools
-
Basement Membrane Matrix (e.g., Matrigel®)
-
24-well cell culture plates
-
Endothelial cell growth medium
-
This compound and other test compounds
-
Inverted microscope with a camera
Procedure:
-
Explant Isolation: Euthanize neonatal mice and enucleate the eyes. Under a dissection microscope, make a circumferential incision posterior to the limbus to remove the anterior segment and lens. Carefully dissect the retina, leaving the RPE, choroid, and sclera intact.
-
Explant Preparation: Cut the remaining eyecup into 4-6 radial pieces.
-
Embedding: Place a 100 µL drop of Matrigel in the center of each well of a 24-well plate. Carefully place one choroidal explant into each drop of Matrigel.
-
Gel Solidification: Incubate the plate at 37°C for 30 minutes to solidify the Matrigel.
-
Culture and Treatment: Add 500 µL of endothelial cell growth medium to each well. For treatment groups, add the test compounds to the medium at the desired concentrations.
-
Incubation and Maintenance: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Replace the medium with fresh medium containing the respective treatments every two days.
-
Imaging and Quantification: On day 6, or at other desired time points, capture brightfield images of the explants and the surrounding microvascular sprouts using an inverted microscope. Use image analysis software to quantify the area of sprouting extending from the central tissue explant.
Conclusion
This compound demonstrates significant anti-angiogenic potential, with a potent inhibitory effect on HUVEC tube formation and a dose-dependent reduction in choroidal sprouting. Its dual inhibition of ROCK and PKC presents a distinct mechanism of action compared to traditional anti-VEGF therapies. The data presented in this guide provides a foundation for further investigation into the therapeutic applications of this compound in angiogenesis-dependent diseases. Further studies are warranted to determine its efficacy in in vivo models and to directly compare its potency against a wider range of anti-angiogenic agents in standardized assays.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choroid Sprouting Assay: An Ex Vivo Model of Microvascular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevacizumab inhibits proliferation of choroidal endothelial cells by regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFFICACY AND SAFETY OF RANIBIZUMAB FOR THE TREATMENT OF CHOROIDAL NEOVASCULARIZATION DUE TO UNCOMMON CAUSE: Twelve-Month Results of the MINERVA Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-AR-13503 and Fasudil in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Rho kinase (ROCK) inhibitors, (R)-AR-13503 and fasudil, in the context of preclinical glaucoma models. The following sections detail their mechanisms of action, comparative efficacy in reducing intraocular pressure (IOP) and protecting retinal ganglion cells (RGCs), and the experimental protocols utilized in key studies. This information is intended to support further research and development in ophthalmology.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of RGCs and optic nerve damage, often associated with elevated IOP.[1] ROCK inhibitors have emerged as a promising class of therapeutics for glaucoma by targeting the trabecular meshwork to increase aqueous humor outflow and lower IOP.[2] this compound is the active metabolite of netarsudil, a potent ROCK inhibitor.[3][4] Fasudil is an established ROCK inhibitor, initially developed for cerebral vasospasm, that has also been investigated for its utility in glaucoma.[5][6] This guide offers a comparative analysis of these two molecules based on available preclinical data.
Mechanism of Action: The ROCK Signaling Pathway
Both this compound and fasudil exert their primary therapeutic effect by inhibiting the Rho-associated protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating the contractility of cells within the trabecular meshwork, the primary site of aqueous humor outflow resistance.[7] Inhibition of ROCK leads to the relaxation of the trabecular meshwork, an increase in aqueous humor outflow, and a subsequent reduction in IOP.[7]
Caption: The ROCK signaling pathway and points of inhibition by this compound and fasudil.
Comparative Efficacy Data
Direct head-to-head preclinical studies comparing this compound and fasudil are limited. However, available data from separate studies and comparative kinase assays provide insights into their relative potency and efficacy.
Kinase Inhibitory Activity
A key study compared the inhibitory activity of several ROCK inhibitors, including this compound (referred to as netarsudil-M1) and fasudil, against ROCK1 and ROCK2. The results demonstrated a clear difference in potency.
| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) |
| This compound | 1 | 1 |
| Netarsudil | 5 | 5 |
| AR-12286 | >10 | >10 |
| Y-27632 | >100 | >100 |
| Fasudil | >1000 | >1000 |
| Data from: Lin CW, et al. J Ocul Pharmacol Ther. 2018. |
This data indicates that This compound is a significantly more potent inhibitor of both ROCK1 and ROCK2 than fasudil .
Intraocular Pressure (IOP) Reduction
Netarsudil (prodrug of this compound): In normotensive Dutch Belted rabbits, a single topical dose of 0.04% netarsudil resulted in a maximum IOP reduction of approximately 8.1 mmHg.[8] In normotensive Formosan Rock monkeys, 0.04% netarsudil produced IOP reductions of up to 7.5 mmHg that were sustained for at least 24 hours.[8]
Fasudil: In a rabbit ocular hypertension model, topical fasudil was shown to significantly reduce IOP.[6] In a small case series involving human patients with severe glaucoma, topical fasudil (0.5% and 1.2%) demonstrated a dose-dependent IOP reduction of 17.9% and 21.2%, respectively.[9]
A phase 3 clinical trial comparing netarsudil 0.02% once daily to ripasudil 0.4% (a fluorinated analog of fasudil) twice daily in patients with primary open-angle glaucoma or ocular hypertension found that netarsudil was superior in lowering mean diurnal IOP.[4] At week 4, the mean reduction from baseline in mean diurnal IOP was 4.65 mmHg for netarsudil and 2.98 mmHg for ripasudil.[4]
Aqueous Humor Outflow
Both compounds increase aqueous humor outflow through the trabecular meshwork.
Netarsudil/(R)-AR-13503: Studies in perfused enucleated human eyes have shown that the primary metabolite of netarsudil, this compound, increases outflow facility.[10] In a clinical study, once-daily dosing of netarsudil 0.02% increased diurnal trabecular outflow facility by 22%.[11]
Fasudil: In a rabbit ocular hypertension model, fasudil was found to disrupt actin bundles in the trabecular meshwork, leading to increased aqueous humor outflow.[6]
Neuroprotection
Both fasudil and netarsudil (and by extension, this compound) have demonstrated neuroprotective effects in various preclinical models, independent of their IOP-lowering effects.[12][13][14]
Fasudil: In a rat model of NMDA-induced retinal neurotoxicity, intravitreal injection of fasudil reduced retinal ganglion cell loss.[15] In a rabbit model of impaired optic nerve head blood flow, topical fasudil ameliorated the reduction in RGCs.[2][16]
This compound/Netarsudil: ROCK inhibition with netarsudil has been shown to be potentially neuroprotective in mouse models of optic nerve injury.[13][14]
Experimental Protocols
Measurement of Aqueous Humor Outflow Facility
A common method for assessing the effect of compounds on aqueous humor outflow is through ex vivo perfusion of enucleated eyes.
Caption: A generalized workflow for measuring aqueous humor outflow facility in ex vivo models.
Detailed Methodology:
-
Eye Preparation: Eyes (e.g., porcine, rabbit, or human donor) are enucleated and the anterior segment is isolated.
-
Cannulation: Two cannulas are inserted into the anterior chamber, one for infusion of perfusion medium and the other connected to a pressure transducer.
-
Perfusion System: The eye is perfused with a physiological salt solution at a constant pressure or flow rate.
-
Baseline Measurement: Outflow facility is measured for a baseline period to ensure a stable recording.
-
Drug Administration: The compound of interest (this compound or fasudil) is added to the perfusion medium.
-
Post-Drug Measurement: Outflow facility is continuously measured to determine the effect of the compound.
-
Data Analysis: Outflow facility (C) is calculated using the formula C = (Flow Rate) / (Pressure). The change in outflow facility from baseline is then determined.
Assessment of Retinal Ganglion Cell (RGC) Survival
Various in vivo models are used to assess the neuroprotective effects of compounds on RGCs. The optic nerve crush model is a common and reproducible method.
Caption: Experimental workflow for assessing RGC survival in an optic nerve crush model.
Detailed Methodology:
-
Animal Model: Typically, mice or rats are used for these studies.
-
Retrograde Labeling: A fluorescent tracer (e.g., Fluoro-Gold) is injected into the superior colliculus to retrogradely label RGCs.
-
Optic Nerve Crush: After a period for the tracer to be transported, the optic nerve is surgically exposed and crushed with fine forceps for a defined duration.
-
Drug Administration: The test compound (this compound or fasudil) or vehicle is administered (e.g., topically, intravitreally, or systemically) at specified time points relative to the injury.
-
Tissue Processing: After a set survival period (e.g., 1-2 weeks), the animals are euthanized, and the retinas are dissected and prepared as whole mounts.
-
Quantification: The number of surviving, fluorescently labeled RGCs is counted in standardized regions of the retina using fluorescence microscopy.
-
Data Analysis: The density of surviving RGCs is compared between the drug-treated and vehicle-treated groups to determine the neuroprotective effect.
Conclusion
Both this compound and fasudil are effective ROCK inhibitors that lower IOP by increasing aqueous humor outflow and exhibit neuroprotective properties in preclinical glaucoma models. The available data suggests that This compound is a more potent ROCK inhibitor than fasudil , which is consistent with the superior IOP-lowering efficacy of its prodrug, netarsudil, observed in a clinical trial against a fasudil analog. While both compounds show promise for neuroprotection, further head-to-head preclinical studies are warranted to definitively establish their comparative efficacy in preserving retinal ganglion cells. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Retinal Ganglion Cell Death and Dysfunction in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of retinal ganglion cell death and glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. m.youtube.com [m.youtube.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection in glaucoma: recent and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of fasudil, a Rho-associated protein kinase inhibitor, on optic nerve head blood flow in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of (R)-AR-13503's effect on different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of (R)-AR-13503, a potent Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase C (PKC) inhibitor, on various cell lines relevant to ocular diseases. This compound is the active metabolite of Netarsudil and is under investigation for its therapeutic potential in conditions such as diabetic macular edema and neovascular age-related macular degeneration.[1][2] This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Cross-Validation of this compound's Effect on Different Cell Lines
The following tables summarize the quantitative and qualitative effects of this compound and its alternatives on Human Umbilical Vein Endothelial Cells (HUVECs), Retinal Pigment Epithelium (RPE) cells, and Corneal Endothelial Cells (CECs).
Table 1: Effect on Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | Assay | Endpoint | Result | Citation |
| This compound | Tube Formation | Inhibition of Angiogenesis | IC50: 21 nM | [3] |
| Y-27632 | Migration | Inhibition of Migration | Synergistically inhibited HUVEC migration with Docetaxel | [4] |
| Y-27632 | Barrier Function | Rescue of Barrier Integrity | Effectively rescued iron-induced loss of endothelial barrier integrity | [2] |
Table 2: Effect on Retinal Pigment Epithelium (RPE) Cells
| Compound | Cell Type | Assay | Endpoint | Result | Citation |
| This compound | Primary Porcine RPE | Transepithelial Electrical Resistance (TER) | Enhancement of Barrier Function | Dose-dependently enhanced barrier function | [3] |
| Y-27632 | Human RPE (ARPE-19) | Proliferation & Apoptosis | Cell Survival | Significantly promoted proliferation and decreased apoptosis at 30µM | [1] |
Table 3: Effect on Human Corneal Endothelial Cells (CECs)
| Compound | Assay | Endpoint | Result | Citation |
| This compound | Proliferation (EdU incorporation) | Enhancement of Proliferation | Significantly more proliferative than untreated and Y-27632 treated cells at 10 µM | [5] |
| Netarsudil (AR-13324) | Proliferation (EdU incorporation) | Enhancement of Proliferation | Comparable proliferation rates to Y-27632 | [5] |
| Y-27632 | Proliferation (EdU incorporation) | Enhancement of Proliferation | Promoted proliferation | [5][6] |
| This compound | Cellular Adherence | Enhancement of Adherence | Showed better cellular adherence compared to Y-27632 | [5] |
| Netarsudil (AR-13324) | Cellular Adherence | Enhancement of Adherence | Showed better cellular adherence compared to Y-27632 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel (or similar basement membrane matrix)
-
24-well tissue culture plates
-
This compound and other test compounds
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or other test compounds.
-
Incubation: Seed the HUVECs onto the solidified Matrigel. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
For qualitative analysis, observe the formation of tube-like structures using an inverted microscope.
-
For quantitative analysis, the cells can be stained with Calcein AM. The total tube length, number of junctions, and number of loops are then quantified using image analysis software.
-
-
Data Analysis: The IC50 value, representing the concentration of a compound that inhibits 50% of tube formation, is calculated from a dose-response curve.
Retinal Pigment Epithelium (RPE) Permeability Assay
This assay measures the integrity of the RPE barrier function by quantifying the passage of molecules across a confluent monolayer of RPE cells.
Materials:
-
Primary Porcine or Human RPE cells
-
Transwell inserts (with a porous membrane)
-
RPE cell culture medium
-
This compound and other test compounds
-
Transepithelial Electrical Resistance (TEER) measurement system
-
Fluorescently labeled dextran (e.g., FITC-dextran)
-
Fluorometer
Procedure:
-
Cell Culture: Seed RPE cells on the apical side of the Transwell inserts and culture them until a confluent and polarized monolayer is formed. The formation of a tight barrier is monitored by measuring the TEER.
-
Compound Treatment: Once a stable and high TEER is achieved, add this compound or other test compounds to the apical and/or basolateral chambers.
-
TEER Measurement: Measure the TEER at various time points after compound addition. An increase in TEER indicates an enhancement of the barrier function.
-
Permeability Measurement (Optional):
-
Add FITC-dextran to the apical chamber.
-
At different time points, collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples using a fluorometer to determine the amount of FITC-dextran that has passed through the RPE monolayer.
-
-
Data Analysis: Compare the TEER values and the permeability coefficients of treated cells to untreated controls.
Mandatory Visualization
Signaling Pathway of ROCK and PKC Inhibition
The following diagram illustrates the signaling pathway affected by this compound. As a dual inhibitor of ROCK and PKC, this compound modulates the actin cytoskeleton, cell adhesion, and proliferation.
Caption: this compound inhibits ROCK and PKC signaling pathways.
Experimental Workflow for Cross-Validation
The diagram below outlines a typical experimental workflow for comparing the effects of this compound on different cell lines.
Caption: Workflow for comparing this compound effects on cell lines.
References
- 1. ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of circulating iron on barrier integrity of primary human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-AR-13503 and Other PKC Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual Rho kinase (ROCK) and protein kinase C (PKC) inhibitor, (R)-AR-13503, with other prominent PKC inhibitors. This document compiles available experimental data to facilitate an informed assessment of these compounds for research and therapeutic development.
This compound, the active metabolite of Netarsudil, is a novel small molecule inhibitor targeting both the ROCK and PKC signaling pathways.[1][2] Its dual-inhibitory mechanism presents a unique profile compared to more selective PKC inhibitors. This guide will delve into a comparative analysis of this compound with established PKC inhibitors such as Enzastaurin, Sotrastaurin, and Ruboxistaurin, focusing on their inhibitory potency, selectivity, and functional effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound and other selected PKC inhibitors. Direct comparative data for this compound against a comprehensive panel of PKC isoforms is not publicly available. However, its functional activity in a key angiogenesis assay is presented alongside the isoform-specific data for other inhibitors to provide a basis for comparison.
Table 1: Inhibitory Activity of this compound in a Functional Assay
| Compound | Assay | IC50 (nM) |
| This compound | HUVEC Tube Formation | 21[2][3] |
Table 2: Inhibitory Activity of Other PKC Inhibitors Against PKC Isoforms
| Inhibitor | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ |
| Enzastaurin (IC50, nM) | 39[4] | 6[4] | 83[4] | - | 110[4] | - | - | - |
| Sotrastaurin (Ki, nM) | 0.95[4] | 0.64[4] | - | 2.1[5] | 3.2[5] | 1.8[5] | 0.22[5] | Inactive[5] |
| Ruboxistaurin (IC50, nM) | - | β1: 4.7, β2: 5.9[4] | - | - | - | - | - | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity.
Signaling Pathways and Points of Intervention
The diagrams below, generated using the DOT language, illustrate the simplified signaling pathways of PKC and ROCK, highlighting the points of intervention for these inhibitors.
Caption: Simplified PKC signaling pathway and the point of inhibitor intervention.
Caption: Simplified ROCK signaling pathway showing inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
PKC Kinase Assay (General Protocol)
This protocol describes a common method for measuring the activity of PKC isoforms and the inhibitory effects of compounds.
Objective: To determine the IC50 or Ki of an inhibitor against specific PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (α, β, γ, δ, ε, η, θ, ζ)
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
ATP (with [γ-³²P]ATP or [γ-³³P]ATP for radioactive assays)
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, phosphatidylserine, and diacylglycerol)
-
Test inhibitor (e.g., this compound, Enzastaurin)
-
96-well filter plates
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, PKC substrate, and the diluted inhibitor.
-
Add the specific recombinant PKC isoform to each well to initiate the reaction.
-
Start the kinase reaction by adding ATP (containing the radiolabel).
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the filter using a scintillation counter or phosphorimager.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
Caption: Workflow for a typical PKC kinase inhibition assay.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay is a widely used in vitro model to assess angiogenesis.
Objective: To evaluate the anti-angiogenic potential of an inhibitor by measuring its effect on the formation of tube-like structures by HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
Test inhibitor (e.g., this compound)
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C.
-
Culture HUVECs to sub-confluency.
-
Harvest HUVECs and resuspend them in a medium containing the test inhibitor at various concentrations.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Plot the percentage of inhibition of tube formation against the inhibitor concentration to determine the IC50 value.[2][3]
Retinal Pigment Epithelium (RPE) Permeability Assay
This assay measures the integrity of the RPE barrier, which is crucial for retinal health.
Objective: To assess the effect of an inhibitor on the permeability of a cultured RPE cell monolayer.
Materials:
-
Primary porcine or human RPE cells
-
Transwell inserts
-
Cell culture medium
-
Test inhibitor (e.g., this compound)
-
Transepithelial Electrical Resistance (TEER) measurement system
-
Fluorescently labeled dextran (e.g., FITC-dextran)
-
Fluorometer
Procedure:
-
Culture RPE cells on Transwell inserts until a confluent monolayer with high TEER is formed.
-
Treat the RPE monolayers with the test inhibitor at various concentrations in both the apical and basolateral chambers.
-
Measure the TEER at different time points to assess the integrity of the cell junctions.
-
To measure paracellular permeability, add FITC-dextran to the apical chamber.
-
After a defined incubation period, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a fluorometer to determine the amount of FITC-dextran that has passed through the monolayer.
-
Calculate the permeability coefficient and compare the values between treated and untreated cells.[3]
Discussion
This compound presents a compelling profile as a dual inhibitor of ROCK and PKC. Its potent inhibition of HUVEC tube formation at a low nanomolar concentration (IC50 = 21 nM) underscores its significant anti-angiogenic potential.[2][3] This activity is relevant for diseases characterized by pathological neovascularization.
In comparison, other PKC inhibitors demonstrate varying degrees of isoform selectivity. Enzastaurin shows a preference for PKCβ, an isoform implicated in diabetic retinopathy and some cancers.[4] Ruboxistaurin is also highly selective for PKCβ isoforms.[4] Sotrastaurin, on the other hand, is a pan-PKC inhibitor with high affinity for several conventional and novel PKC isoforms.[4][5]
The dual ROCK/PKC inhibitory action of this compound may offer therapeutic advantages in complex diseases where both pathways are dysregulated. The ROCK pathway is a key regulator of cellular contraction, motility, and fibrosis, while the PKC pathway is central to cell proliferation, differentiation, and apoptosis. Simultaneous inhibition of these pathways could provide a synergistic therapeutic effect.
However, the lack of publicly available data on the specific PKC and ROCK isoform inhibition profile of this compound makes a direct comparison of its selectivity challenging. Future studies elucidating these parameters will be crucial for a more complete understanding of its mechanism of action and for guiding its therapeutic application.
Conclusion
This compound is a potent dual inhibitor of ROCK and PKC with demonstrated anti-angiogenic activity. While direct quantitative comparisons of its PKC isoform selectivity with other inhibitors are currently limited by the availability of public data, its functional effects suggest it is a promising candidate for further investigation in diseases where both ROCK and PKC signaling are implicated. The detailed experimental protocols provided in this guide are intended to facilitate such future research and enable a more comprehensive understanding of the therapeutic potential of this compound and other PKC inhibitors.
References
- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. AR-13503 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Aerie Pharmaceuticals Announces Acceptance of Its Investigational New Drug Application for AR-13503 Sustained Release Implant - BioSpace [biospace.com]
A Comparative Guide to (R)-AR-13503: Reproducibility and Performance in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-AR-13503, a potent Rho kinase (ROCK) and Protein Kinase C (PKC) inhibitor, with other relevant alternatives in the field of ophthalmic research. This compound, the active metabolite of Netarsudil, has garnered significant interest for its potential therapeutic applications in glaucoma, diabetic macular edema (DME), and neovascular age-related macular degeneration (nAMD).[1][2] This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows to offer an objective performance assessment.
Mechanism of Action: A Dual Inhibitor of ROCK and PKC
This compound exerts its effects through the dual inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC), both of which are pivotal in cellular processes relevant to ophthalmic diseases.[1][3] Its parent drug, Netarsudil (also known as AR-13324), is a prodrug that is metabolized by esterases in the eye to form the active compound this compound.[4][5][6] This dual inhibitory action allows this compound to influence a range of pathological processes including angiogenesis, vascular permeability, and fibrosis.[2][7][8]
Comparative Efficacy of this compound
The following sections present a quantitative comparison of this compound's performance against other well-known ROCK inhibitors, Y-27632 and Ripasudil, in key preclinical assays.
In Vitro Angiogenesis Inhibition
This compound has demonstrated potent anti-angiogenic properties. A key in vitro model for assessing angiogenesis is the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay, which mimics the formation of new blood vessels.
| Compound | Assay | Key Finding | Reference |
| This compound | HUVEC Tube Formation | IC₅₀ of 21 nM | [9][10] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Enhancement of Retinal Pigment Epithelium (RPE) Barrier Function
A compromised RPE barrier is a hallmark of diseases like DME and nAMD. The integrity of this barrier can be measured in vitro by Transepithelial Resistance (TER).
| Compound | Assay | Key Finding | Reference |
| This compound | Primary Porcine RPE TER | 200% increase in TER at 400 nM | [9][10] |
Corneal Endothelial Cell Proliferation and Adhesion
ROCK inhibitors are known to promote the proliferation and adhesion of corneal endothelial cells (CECs), which is crucial for corneal healing.
| Compound | Assay | Key Finding | Reference |
| This compound | Primary Human CEC Proliferation | Significantly more proliferative than untreated and Y-27632 at 10 µM. | [11][12][13] |
| Y-27632 | Primary Human CEC Proliferation | Positive control for enhanced proliferation. | [11][12] |
| This compound | Primary Human CEC Adhesion | Showed better cellular adherence compared to Y-27632. | [11][12][13] |
| Netarsudil (AR-13324) | Primary Human CEC Adhesion | Showed better cellular adherence compared to Y-27632. | [11][12][13] |
Intraocular Pressure (IOP) Reduction
The primary therapeutic application of Netarsudil, the prodrug of this compound, is the reduction of intraocular pressure in glaucoma patients.
| Compound | Study Design | Key Finding | Reference |
| Netarsudil 0.02% | Phase 3 Clinical Trial (vs. Ripasudil) | Statistically significantly greater reduction in mean diurnal IOP compared to Ripasudil 0.4% at all time points. | [14] |
| Ripasudil 0.4% | Phase 3 Clinical Trial (vs. Netarsudil) | Less effective in reducing mean diurnal IOP compared to Netarsudil 0.02%. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: A 96-well plate is coated with a growth factor-reduced basement membrane extract, such as Matrigel®, which is allowed to polymerize.[15][16][17]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the gel.[15][18]
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated to allow for the formation of tube-like structures.[15][19]
-
Analysis: The extent of tube formation is quantified by measuring parameters such as tube length and the number of branch points.[17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Choroid Sprouting Assay to Study Ocular Microvascular Proliferation Ex Vivo [jove.com]
- 3. Protein kinase C lies on the signaling pathway for vascular endothelial growth factor-mediated tumor development and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Netarsudil (AR 13324) | ROCK inhibitor | CAS 1254032-66-0 | AR-13324; AR13324; Rhopressa | glaucoma and ocular hypertension | InvivoChem [invivochem.com]
- 5. Netarsudil Mesylate (AR-13324) | Rock inhibitor | CAS 1422144-42-0 | Buy Netarsudil Mesylate (AR-13324) from Supplier InvivoChem [invivochem.com]
- 6. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. RhoA/ROCK signaling is essential for multiple aspects of VEGF‐mediated angiogenesis | Semantic Scholar [semanticscholar.org]
- 8. An Ex Vivo Choroid Sprouting Assay of Ocular Microvascular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 17. ibidi.com [ibidi.com]
- 18. corning.com [corning.com]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
Independent Verification of (R)-AR-13503's Neuroprotective Effects: A Comparative Guide
In the landscape of neuroprotective therapeutics, particularly for neurodegenerative diseases, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as a promising class of compounds. This guide provides an objective comparison of the neuroprotective effects of (R)-AR-13503 with other relevant ROCK inhibitors, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of these compounds.
Comparative Analysis of Neuroprotective Efficacy
The direct quantitative comparison of the neuroprotective effects of this compound with other ROCK inhibitors in neuronal models is limited in the currently available literature. However, studies on other ROCK inhibitors provide a baseline for comparison. A recent study evaluated the neuroprotective effects of Y-27632, Y-33075, and H-1152 on retinal ganglion cells (RGCs) in an ex vivo retinal explant model. The results of this study are summarized in the table below.
| Compound | Concentration | Model | Endpoint | Result |
| Y-33075 | 50 µM | Rat retinal explants (optic nerve axotomy) | RGC Survival (Brn3a+ cells) at Day 4 | Significant increase in RGC survival (592.5 ± 23.86 RGCs/field) compared to control (392.4 ± 22.23 RGCs/field)[1] |
| Y-27632 | 500 µM | Rat retinal explants (optic nerve axotomy) | RGC Survival (Brn3a+ cells) at Day 4 | No significant neuroprotective effect[1][2] |
| H-1152 | 100 µM | Rat retinal explants (optic nerve axotomy) | RGC Survival (Brn3a+ cells) at Day 4 | No significant neuroprotective effect[1] |
While direct neuroprotective data for this compound is not available in a comparative context, its activity has been characterized in other relevant models. This compound is the active metabolite of Netarsudil (AR-13324) and is a potent inhibitor of both ROCK and Protein Kinase C (PKC).[3] Its effects on related cell types and in models of retinal disease are summarized below.
| Compound | Concentration | Model | Endpoint | Result |
| This compound | 1 µM - 10 µM | Primary Human Corneal Endothelial Cells | Cell Proliferation | Significantly more proliferative than untreated and Y-27632 (at 10 µM)[4][5] |
| This compound | 1 mM to 0.5 μM | Retinal Detachment Model | Rod Axon Retraction | Reduces axon retraction of rod photoreceptors[3] |
| This compound | IC50 of 21 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation | Inhibited HUVEC tube formation [6] |
| This compound | 400 nM | Primary Porcine Retinal Pigment Epithelium (RPE) | Transepithelial Resistance (TER) | 200% increase in TER , indicating enhanced barrier function[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: General signaling pathway of ROCK inhibitors in neuroprotection.
Caption: Experimental workflow for ex vivo retinal explant neuroprotection assay.
Experimental Protocols
Retinal Ganglion Cell (RGC) Survival Assay in an Ex-Vivo Retinal Explant Model
This protocol is based on the methodology described in the comparative study of ROCK inhibitors.[1]
1. Tissue Preparation:
- Adult rat retinas are harvested.
- An optic nerve axotomy is performed to induce RGC degeneration.[1]
2. Treatment:
- Retinal explants are cultured in a defined medium.
- The explants are divided into treatment groups and exposed to different ROCK inhibitors at specified concentrations (e.g., 50 µM Y-33075, 500 µM Y-27632, 100 µM H-1152) or a vehicle control.[1]
3. Incubation:
- The retinal explants are incubated for a period of 4 days to allow for the progression of neurodegeneration and the effects of the inhibitors to manifest.[1]
4. Analysis of RGC Survival:
- Fixation and Permeabilization: Retinal explants are fixed (e.g., with 4% paraformaldehyde) and permeabilized to allow for antibody penetration.
- Immunohistochemistry: The explants are incubated with a primary antibody specific to a marker for RGCs, such as Brn3a.[1] This is followed by incubation with a fluorescently labeled secondary antibody.
- Microscopy: The stained retinal flat mounts are imaged using a confocal microscope.
- Quantification: The number of Brn3a-positive cells (surviving RGCs) is counted in multiple fields of view for each explant. The average number of RGCs per field is then calculated for each treatment group and compared to the control group to determine the neuroprotective effect.[1]
Conclusion
The available evidence strongly suggests that inhibition of the ROCK signaling pathway is a viable strategy for neuroprotection. While compounds like Y-33075 have demonstrated significant neuroprotective effects on RGCs in ex vivo models, direct comparative data for this compound in a similar neuroprotective context is not yet prevalent in the scientific literature. This compound has shown promising activity in related areas such as promoting the proliferation of corneal endothelial cells and protecting the retinal pigment epithelium barrier.[4][5][6] Future studies directly comparing the neuroprotective efficacy of this compound against other ROCK inhibitors in validated models of neurodegeneration are warranted to fully elucidate its potential as a neuroprotective agent. Researchers are encouraged to consider the varying potencies and specificities of different ROCK inhibitors when designing future investigations.
References
- 1. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of ROCK Inhibitors on Human Bone Marrow-Derived Mesenchymal Stem Cell Differentiation into Neuron-Like Cells -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
(R)-AR-13503: An In-Vitro Benchmark Against Current Diabetic Macular Edema Treatments
For Immediate Release
This guide provides a comprehensive in-vitro comparison of (R)-AR-13503, a novel Rho kinase (ROCK) and protein kinase C (PKC) inhibitor, against established treatments for Diabetic Macular Edema (DME), primarily anti-vascular endothelial growth factor (VEGF) agents and corticosteroids. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound in key pathological processes of DME.
Diabetic Macular Edema is a leading cause of vision loss in diabetic patients, characterized by the breakdown of the blood-retinal barrier (BRB) and subsequent fluid accumulation in the macula. Current therapeutic strategies predominantly focus on inhibiting VEGF-driven angiogenesis and reducing inflammation. This compound offers a novel dual-inhibitor approach, targeting both ROCK and PKC pathways, which are implicated in cell migration, adhesion, and permeability.
Comparative Analysis of In-Vitro Efficacy
The following tables summarize the available in-vitro data for this compound and current first and second-line DME therapies. This data is compiled from various studies to facilitate a comparative assessment of their effects on critical cellular functions relevant to DME pathogenesis: angiogenesis and retinal pigment epithelium (RPE) barrier function.
Anti-Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a key contributor to the vascular leakage seen in DME. The human umbilical vein endothelial cell (HUVEC) tube formation assay is a standard in-vitro model to assess the anti-angiogenic potential of a compound.
| Compound | Assay | Key Findings | Citation |
| This compound | HUVEC Tube Formation | Inhibited tube formation with an IC50 of 21 nM . | [1] |
| Aflibercept | Bovine Retinal Microvascular Endothelial Cell (BREC) Proliferation | Inhibited VEGF-induced proliferation with an IC50 of 0.090 ± 0.009 nM . | [2][3] |
| Ranibizumab | Bovine Retinal Microvascular Endothelial Cell (BREC) Proliferation | Inhibited VEGF-induced proliferation with an IC50 of 0.088 ± 0.032 nM . | [2][3] |
| Bevacizumab | Bovine Retinal Microvascular Endothelial Cell (BREC) Proliferation | Inhibited VEGF-induced proliferation with an IC50 of 0.500 ± 0.091 nM . | [2][3] |
Note: The IC50 values for anti-VEGF agents were determined in cell proliferation assays, which is a different endpoint from the tube formation assay used for this compound. Direct comparison of potency based on these values should be made with caution.
Enhancement of RPE Barrier Function
The breakdown of the outer blood-retinal barrier, maintained by the RPE, is a critical event in DME. The transendothelial resistance (TER) of cultured RPE cells on transwell inserts is a quantitative measure of barrier integrity.
| Compound | Assay | Key Findings | Citation |
| This compound | Primary Porcine RPE Transwell Permeability | Increased TER by 200% at a concentration of 400 nM. | [1] |
| Dexamethasone | Human Retinal Endothelial Cell Permeability | Reversed high-glucose-induced permeability and restored it to near-normal levels. | [4] |
| Dexamethasone | ARPE-19 (human RPE cell line) | Protected against oxidative stress-induced cytotoxicity and GSH depletion. | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Plate Coating: A 96-well plate is coated with Matrigel®, a solubilized basement membrane preparation, and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are harvested, resuspended in a basal medium, and seeded onto the Matrigel-coated wells.
-
Treatment: Test compounds (this compound or anti-VEGF agents) are added to the wells at various concentrations.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period typically ranging from 4 to 18 hours.
-
Imaging and Analysis: The formation of tube-like structures is observed and captured using a microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branch points using image analysis software. The half-maximal inhibitory concentration (IC50) is then calculated.
RPE Transwell Permeability Assay
This assay measures the integrity of the RPE barrier by quantifying the electrical resistance across a confluent monolayer of RPE cells.
-
Cell Culture: Primary porcine or human RPE cells are seeded onto the porous membrane of Transwell inserts and cultured until a confluent and polarized monolayer is formed.
-
Barrier Formation: The formation of a tight barrier is confirmed by measuring the transendothelial electrical resistance (TER) using an epithelial volt-ohm meter.
-
Treatment: Once a stable and high TER is achieved, the test compounds (this compound or corticosteroids) are added to either the apical or basolateral chamber of the Transwell.
-
TER Measurement: TER is measured at various time points after the addition of the compound.
-
Data Analysis: The change in TER over time is calculated and compared to untreated controls to determine the effect of the compound on RPE barrier function. An increase in TER indicates an enhancement of the barrier function.
Conclusion
The in-vitro data suggests that this compound is a potent inhibitor of angiogenesis and a significant enhancer of RPE barrier function. While direct comparative in-vitro studies with anti-VEGF agents and corticosteroids using identical assay conditions are limited, the available data indicates that this compound's dual inhibition of ROCK and PKC presents a promising and distinct mechanism of action for the treatment of DME. Further head-to-head in-vitro and in-vivo studies are warranted to fully elucidate the comparative efficacy of this compound against the current standards of care.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. scispace.com [scispace.com]
- 3. Comparison of binding characteristics and in vitro activities of three inhibitors of vascular endothelial growth factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone reverses the effects of high glucose on human retinal endothelial cell permeability and proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compared antioxidant activity among corticosteroids on cultured retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (R)-AR-13503
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-AR-13503, a ROCK and PKC inhibitor used in retinal disease research. Adherence to these procedures is critical for personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and handling requirements.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₉N₃O₂ | [1] |
| Molecular Weight | 321.38 g/mol | [1] |
| Appearance | Solid (Assumed) | [1] |
| IC₅₀ (HUVEC angiogenesis) | 21 nM | [2] |
Disposal Protocol: A Step-by-Step Approach
The following protocol is based on general best practices for laboratory chemical waste disposal and should be followed in the absence of a specific Safety Data Sheet (SDS) from the manufacturer.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety glasses with side-shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step.[3]
-
Designate a Waste Container : Use a clearly labeled, leak-proof container for this compound waste.[4][5] The container should be compatible with the chemical.
-
Labeling : The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: this compound.
-
The accumulation start date.
-
The primary hazards (e.g., "Toxic," "Handle with Care").
-
-
Solid Waste : Collect unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in the designated solid waste container.
-
Liquid Waste : If this compound has been dissolved in a solvent, collect it in a designated liquid waste container. Do not mix with incompatible solvents.
-
Sharps : Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[6]
Step 3: Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][8]
-
The SAA must be at or near the point of generation.[7]
-
Keep the container securely closed except when adding waste.[8]
-
Store away from heat sources and direct sunlight.[3]
-
Ensure secondary containment (such as a spill tray) is in place.[4]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), contact your institution's EHS office for pickup.[7][9]
-
Documentation : Complete any required waste pickup forms accurately and completely.
-
Do Not Dispose Down the Drain : Never dispose of this compound or its solutions down the sink.[3] This is to prevent the release of potentially harmful chemicals into the environment and to avoid dangerous reactions in the drainage system.[3]
-
Incineration : For many research chemicals and pharmaceuticals, incineration by a licensed disposal company is the preferred method of destruction.[9][10][11] Your EHS office will manage this process.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
Mechanism of Action: Signaling Pathway
This compound is an inhibitor of Rho-associated kinase (ROCK) and Protein Kinase C (PKC).[2][12] Understanding its mechanism is important for appreciating its biological significance.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ebusiness.avma.org [ebusiness.avma.org]
- 12. abmole.com [abmole.com]
Essential Safety and Handling Guidelines for (R)-AR-13503
(R)-AR-13503 , a potent ROCK and PKC inhibitor intended for research use only, requires careful handling in a laboratory setting to ensure the safety of researchers and scientists.[1][2] While a comprehensive Safety Data Sheet (SDS) is not publicly available, existing information and general laboratory safety protocols provide a strong framework for safe operational and disposal procedures.
Personal Protective Equipment (PPE)
Given that the full hazard profile of this compound is not fully documented, a cautious approach to personal protection is paramount. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Operational Plan: Handling and Storage
Handling: this compound should be handled in a designated area of the laboratory, away from general traffic. Researchers should be trained on the potential risks and safe handling procedures before working with the compound.
Storage: For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1]
Disposal Plan
As with any research chemical, the disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.
Waste Categorization: While one supplier ships this compound as a non-hazardous chemical for transport purposes, for disposal, it should be treated as chemical waste.[1]
Disposal Procedure:
-
Solid Waste: Unused this compound powder and any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves) should be collected in a designated, sealed container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contact a licensed chemical waste disposal company for pickup and proper disposal of all waste materials.
Experimental Workflow
The following diagram outlines a typical experimental workflow for handling this compound, emphasizing safety at each step.
Experimental workflow for handling this compound.
Signaling Pathway
This compound is an inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC). These kinases are involved in various cellular processes. The simplified diagram below illustrates the inhibitory action of this compound.
Inhibitory action of this compound on ROCK and PKC pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
